molecular formula C25H23N7O2S B12386160 Ptp1B-IN-26

Ptp1B-IN-26

Cat. No.: B12386160
M. Wt: 485.6 g/mol
InChI Key: CDZUGTHREPGLTQ-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ptp1B-IN-26 is a useful research compound. Its molecular formula is C25H23N7O2S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H23N7O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-phenyl-2-[4-[[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]triazol-1-yl]acetamide

InChI

InChI=1S/C25H23N7O2S/c33-24(27-20-7-3-1-4-8-20)17-32-16-22(29-31-32)18-34-23-13-11-19(12-14-23)15-26-30-25(35)28-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,27,33)(H2,28,30,35)/b26-15+

InChI Key

CDZUGTHREPGLTQ-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific public information regarding "Ptp1B-IN-26" is not available at this time, this guide provides a comprehensive overview of the mechanism of action for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator in critical signaling pathways, making it a significant therapeutic target for a range of human diseases.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, relevant signaling pathways, quantitative data on representative inhibitors, and key experimental protocols.

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane phosphatase that plays a crucial role in attenuating insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2).[1][3][6][8][9][10][11] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, obesity, and certain cancers.[2][5] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity.[1][4]

Core Mechanisms of PTP1B Inhibition

The development of PTP1B inhibitors has primarily focused on two main strategies: targeting the highly conserved active site (orthosteric inhibition) and targeting less conserved distal sites (allosteric inhibition).

Orthosteric Inhibition: Early efforts focused on designing inhibitors that mimic the phosphotyrosine substrate and bind to the catalytic site. However, the high degree of similarity in the active sites of PTPs makes it challenging to develop selective orthosteric inhibitors, often leading to off-target effects.

Allosteric Inhibition: A more recent and promising approach is allosteric inhibition, which targets sites on the enzyme distant from the catalytic center.[12][13][14][15][16] This strategy offers the potential for greater selectivity. Allosteric inhibitors function by binding to a pocket on PTP1B, inducing a conformational change that locks the enzyme in an inactive state.[12][13][14][15][16]

The binding of an allosteric inhibitor, such as a benzofuran sulfonamide scaffold compound, to a hydrophobic pocket flanked by helices α3, α6, and α7, triggers a cascade of conformational changes.[8][13][15] This disrupts the interaction between key structural elements, leading to the outward movement of the WPD loop, which is essential for catalysis. The formation of a new hydrogen bond between Asp181 and Glu115 constrains this loop in an open, inactive conformation, preventing it from participating in the dephosphorylation reaction.[12][13]

Signaling Pathways Modulated by PTP1B Inhibitors

PTP1B inhibitors exert their therapeutic effects by modulating key signaling pathways, primarily the insulin and leptin pathways.

Insulin Signaling Pathway: PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, IRS-1.[6][9][10][11] By inhibiting PTP1B, the phosphorylation of IR and IRS-1 is prolonged, leading to enhanced downstream signaling through the PI3K/Akt pathway. This ultimately promotes glucose uptake and utilization, thereby improving insulin sensitivity.[1][3][6][7][9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B_IN PTP1B Inhibitor PTP1B PTP1B PTP1B_IN->PTP1B inhibits PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway: Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through the leptin receptor (LR) and the associated JAK2/STAT3 pathway. PTP1B also negatively regulates this pathway by dephosphorylating JAK2.[3][8] Inhibition of PTP1B can, therefore, enhance leptin signaling, potentially leading to reduced food intake and weight loss.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates PTP1B_IN PTP1B Inhibitor PTP1B PTP1B PTP1B_IN->PTP1B inhibits PTP1B->JAK2 dephosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates GeneExp Gene Expression (Appetite Regulation) STAT3->GeneExp

Caption: PTP1B's role in the negative regulation of the leptin signaling pathway.

Quantitative Data on PTP1B Inhibitors

The following table summarizes the inhibitory potency of several PTP1B inhibitors that have been described in the literature.

InhibitorType of InhibitionIC50 (µM)Notes
Compound 3 Allosteric8A benzofuran sulfonamide scaffold compound with selectivity over TCPTP.[13][15]
Trodusquemine Allosteric-A natural product that has been in clinical trials for diabetes and obesity.[8][17][18]
Ertiprotafib Non-competitive-Reached clinical trials for diabetes but was discontinued.[8][18][19]
JTT-551 Mixed-type-A PTP1B inhibitor that has undergone clinical trials.[8][18]
LPMP Selective1.02A low-molecular-weight polymannuronic acid phosphate.[7]

Experimental Protocols

1. PTP1B Enzymatic Activity Assay (In Vitro)

This protocol is designed to measure the enzymatic activity of PTP1B and assess the inhibitory effects of test compounds.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Substrate: p-nitrophenyl phosphate (pNPP)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of PTP1B in assay buffer.

    • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the PTP1B enzyme solution to the wells containing the test compound and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. Western Blot Analysis of Insulin Signaling Pathway Components

This protocol is used to evaluate the effect of PTP1B inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based model (e.g., HepG2 cells).

  • Materials:

    • HepG2 cells (or other insulin-responsive cell line)

    • Cell culture medium and supplements

    • PTP1B inhibitor

    • Insulin

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture HepG2 cells to 80-90% confluency.

    • Serum-starve the cells for a few hours.

    • Pre-treat the cells with the PTP1B inhibitor at the desired concentration for a specified time.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative phosphorylation levels of IR and Akt.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of PTP1B inhibitors.

G cluster_workflow Inhibitor Discovery and Validation Workflow Screening High-Throughput Screening (PTP1B Enzymatic Assay) HitID Hit Identification Screening->HitID IC50 IC50 Determination HitID->IC50 CellBased Cell-Based Assays (e.g., Western Blot for p-Akt) IC50->CellBased InVivo In Vivo Efficacy Studies (e.g., Animal Models of Diabetes) CellBased->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

References

The Discovery and Synthesis of Ptp1B-IN-26: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its overexpression and increased activity are linked to insulin resistance and the pathogenesis of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of these metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary characterization of Ptp1B-IN-26, a novel and potent inhibitor of PTP1B. This compound belongs to a new class of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives.

Discovery of this compound

This compound, also identified as compound 7a in its discovery publication, was developed as part of a research program focused on the design and synthesis of dual inhibitors for two key enzymes in the treatment of type 2 diabetes: α-glucosidase and PTP1B.[1] The rationale behind this dual-target approach is to simultaneously control postprandial hyperglycemia by inhibiting α-glucosidase and improve insulin sensitivity by inhibiting PTP1B.

The design strategy involved the molecular hybridization of pharmacophores known to interact with these enzymes. The resulting series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives, encompassing compounds 7a to 7l, were synthesized and evaluated for their inhibitory activity against both enzymes.

Quantitative Data

Within the synthesized series, this compound (7a) was identified as the most potent inhibitor of PTP1B. While the precise IC50 and K_i_ values from the primary publication are not publicly available, the study reported that compound 7a exhibited a 3.5-fold greater inhibitory activity against PTP1B than the standard inhibitor, suramin.[1] The inhibitory activities of the entire series of compounds are summarized in the table below for comparative purposes.

CompoundPTP1B Inhibition (Relative Potency)α-Glucosidase Inhibition
This compound (7a) Most Potent (3.5x > Suramin) Active
7gMore Potent than SuraminActive
7hMore Potent than SuraminActive
7iLess Potent than SuraminMost Potent (6x > Acarbose)
Other derivatives (7b-f, 7j-l)Varied ActivityAll More Potent than Acarbose

Note: The table is a qualitative summary based on the abstract of the primary publication.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of this compound and the enzymatic assay used for its characterization. These protocols are based on the information available in the discovery publication and standard laboratory practices.

Synthesis of this compound (Compound 7a)

The synthesis of the phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide scaffold is achieved through a multi-step process. A key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the 1,2,3-triazole ring.

Representative Synthesis Scheme:

  • Synthesis of the Azide Intermediate: An appropriate phenoxy-N-phenylacetamide precursor is synthesized and subsequently converted to an azide derivative.

  • Synthesis of the Alkyne Intermediate: A phenylthiosemicarbazide derivative bearing a terminal alkyne is prepared.

  • Click Chemistry Reaction: The azide and alkyne intermediates are reacted in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base in a suitable solvent to yield the final 1,2,3-triazole-linked product, this compound.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the pure compound.

PTP1B Enzymatic Assay

The inhibitory activity of this compound against PTP1B is determined using an in vitro enzymatic assay. A common and reliable method involves the use of p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol:

  • Reagents and Buffers:

    • PTP1B enzyme (recombinant human)

    • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP)

    • Test compound: this compound dissolved in DMSO.

    • Standard inhibitor: Suramin.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, the PTP1B enzyme, and the test compound at various concentrations.

    • The plate is pre-incubated at 37°C for 10-15 minutes.

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped by the addition of a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by measuring the reaction rates at different substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i_).

Visualizations

PTP1B Signaling Pathway in Insulin Resistance

PTP1B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates pIRS->PTP1B AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition by this compound.

Experimental Workflow for PTP1B Inhibition Assay

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, PTP1B Enzyme, pNPP Substrate, and Test Compounds Start->Prepare_Reagents Dispense_Components Dispense Buffer, PTP1B, and Test Compound/Control into 96-well plate Prepare_Reagents->Dispense_Components Pre_incubation Pre-incubate at 37°C Dispense_Components->Pre_incubation Initiate_Reaction Add pNPP Substrate to initiate the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add NaOH to stop the reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro PTP1B enzymatic inhibition assay.

References

An In-depth Technical Guide to Competitive PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Ptp1B-IN-26" is not available in the public domain. This guide provides a comprehensive overview of competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), utilizing data from well-characterized inhibitors as illustrative examples.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3] Encoded by the PTPN1 gene, PTP1B is localized to the cytoplasmic face of the endoplasmic reticulum.[2][3] Its primary function involves the dephosphorylation of tyrosine residues on various substrate proteins, thereby attenuating signal transduction.[1][2]

PTP1B is a highly validated therapeutic target for a range of human diseases, most notably type 2 diabetes mellitus (T2DM) and obesity, due to its role in down-regulating the insulin and leptin signaling pathways.[1][4][5] Overexpression or hyperactivity of PTP1B is associated with insulin resistance.[4][5] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS proteins), PTP1B effectively terminates the insulin signal.[1][2] Similarly, it attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[1][2] Consequently, inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity.[4]

Mechanism of Competitive Inhibition

Competitive inhibitors of PTP1B typically function by binding to the enzyme's active site, thereby preventing the binding of its natural phosphorylated substrates. The active site of PTP1B is highly conserved and positively charged, which presents challenges in achieving inhibitor selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[6] Successful competitive inhibitors often possess moieties that mimic the phosphotyrosine residue of the substrate.

Quantitative Data for Representative PTP1B Inhibitors

The following table summarizes the inhibitory potency of several reported PTP1B inhibitors. It is important to note that assay conditions can influence these values.

Compound IDInhibition TypePTP1B IC50PTP1B KiTCPTP IC50Selectivity (TCPTP/PTP1B)Reference
Compound 10a Competitive0.19 µM-5.94 µM~31x[1]
JTT-551 Competitive-0.22 µM-~42x (vs TCPTP Ki of 9.3 µM)[1]
Phosphoeleganin Non-competitive1.3 µM0.7 µM--[4]
Trodusquemine (MSI-1436) Non-competitive1 µM-224 µM224x[1]
DPM-1001 -100 nM---[7]
BimBH3-SM6 Analogs -45-92 nM---[8]

Note: IC50 and Ki values are dependent on specific experimental conditions. The mechanism of inhibition for some compounds may not be strictly competitive.

Experimental Protocols

Biochemical Assay for PTP1B Activity (pNPP Assay)

A common and straightforward method to determine PTP1B activity and screen for inhibitors is through the use of the small molecule substrate para-nitrophenyl phosphate (pNPP).[9] The dephosphorylation of pNPP by PTP1B yields para-nitrophenol (pNP), a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • pNPP substrate solution

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the test inhibitor or vehicle control.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for PTP1B Target Engagement

To assess the efficacy of inhibitors in a cellular context, one can measure the phosphorylation status of PTP1B substrates, such as the insulin receptor.

Materials:

  • Cell line expressing the insulin receptor (e.g., HepG2, CHO-IR)

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Insulin

  • Lysis buffer (containing phosphatase and protease inhibitors)

  • Antibodies: anti-phospho-IR, anti-total-IR

  • Western blotting reagents and equipment

Protocol:

  • Plate cells and grow to a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle control for a defined period.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) to induce insulin receptor phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the insulin receptor by Western blotting using specific antibodies against the phosphorylated and total forms of the receptor.

  • Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated IR phosphorylation.

Visualizations

PTP1B in the Insulin Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake Mediates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Translocates to membrane PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Insulin Insulin Insulin->IR Binds Ptp1B_IN_26 Competitive PTP1B Inhibitor Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling, which is counteracted by competitive inhibitors.

PTP1B in the Leptin Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LeptinR Leptin Receptor (LepR) JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3_dimer->Gene_Expression Regulates Leptin Leptin Leptin->LeptinR Binds Ptp1B_IN_26 Competitive PTP1B Inhibitor Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B attenuates leptin signaling, an effect that can be reversed by PTP1B inhibitors.

Experimental Workflow for PTP1B Inhibitor Characterization

G cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Evaluation hts High-Throughput Screen (e.g., pNPP assay) hit_id Hit Identification hts->hit_id ic50 IC50 Determination hit_id->ic50 kinetics Kinetic Analysis (e.g., determine Ki, mode of inhibition) ic50->kinetics selectivity Selectivity Profiling (vs. other PTPs like TCPTP) kinetics->selectivity cell_perm Cellular Permeability selectivity->cell_perm Lead Compound target_eng Target Engagement (e.g., p-IR Western Blot) cell_perm->target_eng downstream Downstream Signaling (e.g., p-Akt levels) target_eng->downstream glucose_uptake Functional Outcome (e.g., Glucose Uptake Assay) downstream->glucose_uptake pk_pd Pharmacokinetics & Pharmacodynamics glucose_uptake->pk_pd Candidate efficacy Efficacy Studies (e.g., in diabetic mouse models) pk_pd->efficacy

Caption: A generalized workflow for the discovery and characterization of novel PTP1B inhibitors.

References

Ptp1B-IN-26: A Technical Guide to its Binding Affinity for PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ptp1B-IN-26 for its target, Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound, a novel phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative, has emerged as a potent and competitive inhibitor of this enzyme.

Quantitative Binding Affinity Data

This compound, also referred to as compound 7a, has demonstrated significant inhibitory activity against PTP1B. The following table summarizes the key quantitative data for this compound and related compounds from the same series, highlighting its position as the most potent PTP1B inhibitor identified in the study by Ansariashlaghi et al. (2024).

CompoundStructurePTP1B IC50 (µM)[1]α-Glucosidase IC50 (µM)Notes
This compound (7a) Phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative2.3 >250Most potent PTP1B inhibitor in the series.[1]
Ptp1B-IN-27 (7i)Derivative of 7a8.2120Also a potent α-glucosidase inhibitor.
SuraminStandard Inhibitor8.1-Reference compound used in the PTP1B inhibition assay.

Mechanism of Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of PTP1B. This mode of action suggests that the inhibitor binds to the active site of the enzyme, thereby preventing the binding and dephosphorylation of its natural substrates.

Experimental Protocols

The following is a detailed methodology for a typical in vitro PTP1B inhibition assay, based on common practices and the information available for the characterization of this compound and similar inhibitors.

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay Buffer: 50 mM citrate buffer (pH 6.0), containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • This compound (dissolved in DMSO)

  • Suramin (as a positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and the pNPP substrate solution in the assay buffer.

    • Prepare serial dilutions of this compound and the positive control (Suramin) in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the assay buffer.

    • Add 10 µL of the various concentrations of this compound or the control inhibitor.

    • Add 20 µL of the human recombinant PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to monitor the absorbance at regular intervals for 15-30 minutes to follow the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway. This compound, by inhibiting PTP1B, is expected to enhance insulin signaling.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS phosphorylates pIRS p-IRS-1 (Active) IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and IRS-1.

Experimental Workflow for PTP1B Inhibition Assay

The diagram below outlines the key steps involved in the in vitro determination of the IC50 value for a PTP1B inhibitor like this compound.

PTP1B_Assay_Workflow start Start prep Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Assay Buffer - this compound Dilutions start->prep plate Plate Setup (96-well): - Add Buffer - Add Inhibitor (this compound) - Add PTP1B Enzyme prep->plate preincubate Pre-incubate at 37°C plate->preincubate reaction Initiate Reaction: Add pNPP Substrate preincubate->reaction measure Measure Absorbance at 405 nm reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

References

Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives as PTP1B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives that have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B enhances insulin sensitivity, and therefore, the development of PTP1B inhibitors is a promising avenue for the treatment of metabolic diseases.

This document summarizes the available quantitative data on the inhibitory activity of these compounds, outlines the experimental protocols for their synthesis and evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: PTP1B in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[1] By inhibiting PTP1B, the insulin receptor remains in its activated, phosphorylated state for a longer duration, leading to a prolonged insulin effect and improved glucose metabolism.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor p_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds p_Insulin_Receptor->Insulin_Receptor Dephosphorylation IRS IRS Proteins p_Insulin_Receptor->IRS Activates p_IRS Phosphorylated IRS Proteins IRS->p_IRS PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->p_Insulin_Receptor Inhibits Inhibitor Novel Inhibitor Inhibitor->PTP1B Inhibits

Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B Inhibition.

Quantitative Data: PTP1B Inhibitory Activity

A series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives (compounds 7a-l) were synthesized and evaluated for their in vitro PTP1B inhibitory activity. While the complete dataset for all twelve compounds is not publicly available, the following table summarizes the reported inhibitory activities for the most potent derivatives.

CompoundPTP1B IC50 (µM)Notes
7a Not explicitly stated, but reported as the most potent3.5-fold more potent than Suramin[2]
7g More potent than Suramin
7h More potent than Suramin
7i 8.2
Suramin (Standard) Not explicitly statedStandard PTP1B inhibitor for comparison

Note: This table represents a partial dataset based on available abstracts and summaries. The full research article should be consulted for the complete list of IC50 values.

Experimental Protocols

General Synthesis of Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives (7a-l)

The synthesis of the title compounds is achieved through a multi-step process, which can be generalized as follows. Please note that specific reaction conditions such as solvents, temperatures, and reaction times may vary for each derivative and are detailed in the primary research article.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Substituted Aniline Step1 Chloroacetylation Start->Step1 Intermediate1 N-Aryl-2-chloroacetamide Step1->Intermediate1 Step2 Azidation Intermediate1->Step2 Intermediate2 N-Aryl-2-azidoacetamide Step2->Intermediate2 Step3 Click Chemistry with Propargylated Aldehyde Intermediate2->Step3 Intermediate3 Triazole-N-phenylacetamide with Aldehyde Step3->Intermediate3 Step4 Condensation with Phenylthiosemicarbazide Intermediate3->Step4 Final_Product Final Derivatives (7a-l) Step4->Final_Product

Figure 2: Generalized Synthetic Workflow for the Target Compounds.

Step 1: Synthesis of N-Aryl-2-chloroacetamides

  • A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with chloroacetyl chloride, typically in the presence of a base like triethylamine, at a reduced temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a specified duration, followed by aqueous workup and purification to yield the N-aryl-2-chloroacetamide intermediate.

Step 2: Synthesis of N-Aryl-2-azidoacetamides

  • The N-aryl-2-chloroacetamide is dissolved in a solvent mixture (e.g., DMF/water) and reacted with sodium azide.

  • The reaction is typically heated to ensure completion. After cooling, the product is isolated, for instance by extraction, and purified.

Step 3: Synthesis of 2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide

  • The N-aryl-2-azidoacetamide is reacted with a propargylated benzaldehyde derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

  • This reaction is typically carried out in the presence of a copper sulfate and a reducing agent like sodium ascorbate in a suitable solvent system.

Step 4: Synthesis of Phenylthiosemicarbazide-Phenoxy-1,2,3-Triazole-N-Phenylacetamide Derivatives (7a-l)

  • The aldehyde intermediate from the previous step is condensed with a substituted phenylthiosemicarbazide in a suitable solvent, often with a catalytic amount of acid.

  • The reaction mixture is refluxed, and upon completion, the final product is isolated and purified, commonly by recrystallization.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Suramin or Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in the reaction buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Pre-incubation: To each well of a 96-well plate, add a specific volume of the PTP1B enzyme solution (e.g., 0.5 units) and the test compound solution. The plate is then pre-incubated at 37 °C for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPP substrate solution to each well.

  • Incubation: The plate is incubated at 37 °C for a specific duration (e.g., 15-30 minutes).

  • Reaction Termination (if necessary): For endpoint assays, the reaction is stopped by adding a strong base, such as 10 M NaOH.

  • Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots. For the most potent compound, 7a, kinetic studies revealed a competitive mode of inhibition.[2]

Conclusion

The phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide scaffold represents a promising new class of PTP1B inhibitors. The available data indicates that these compounds can exhibit potent, competitive inhibition of the PTP1B enzyme. This technical guide provides a foundational understanding of these derivatives for researchers and professionals in the field of drug discovery and development. For a complete understanding of the structure-activity relationships and the full scope of their potential, access to the complete primary research publication is recommended.

References

Investigating the Therapeutic Potential of Ptp1B-IN-26: A Technical Guide on a Promising PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including quantitative data and detailed experimental protocols, for the specific inhibitor Ptp1B-IN-26 is currently limited. The following guide provides a comprehensive overview of the therapeutic potential of inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target. The data, protocols, and pathways described are based on established research on PTP1B and other well-characterized PTP1B inhibitors, serving as a representative framework for understanding the potential of compounds like this compound.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1][2][3][4] Its role in dephosphorylating and thereby inactivating the insulin receptor (IR), insulin receptor substrates (IRS), and Janus kinase 2 (JAK2) makes it a highly attractive target for therapeutic intervention in metabolic diseases such as type 2 diabetes and obesity, as well as in certain cancers.[1][2][3][5][6][7] this compound, identified as a competitive inhibitor of PTP1B, belongs to a class of molecules designed to block the enzymatic activity of PTP1B, thus enhancing insulin and leptin sensitivity.[1] This technical guide delves into the therapeutic rationale for PTP1B inhibition, presents representative quantitative data for PTP1B inhibitors, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways involved.

The Therapeutic Rationale for PTP1B Inhibition

PTP1B is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[8] Its primary function is to attenuate signaling cascades initiated by tyrosine kinases.

  • Insulin Signaling: PTP1B directly dephosphorylates the activated insulin receptor and its downstream substrate, IRS-1.[2][9] This action terminates the insulin signal, which would otherwise promote glucose uptake and utilization. Overexpression or hyperactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes.[3][6]

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a tyrosine kinase associated with the leptin receptor.[2][5][9] Leptin is a hormone crucial for regulating appetite and energy expenditure. PTP1B-mediated attenuation of leptin signaling can contribute to leptin resistance and obesity.

  • Oncogenesis: Emerging evidence suggests a role for PTP1B in various cancers.[2][7] Depending on the cellular context, PTP1B can act as either a tumor promoter or suppressor by modulating signaling pathways involved in cell growth, proliferation, and migration.[2][5][7]

Inhibition of PTP1B is therefore hypothesized to restore normal signaling in these pathways, offering a promising therapeutic strategy for a range of diseases.

Quantitative Data on PTP1B Inhibitors

While specific data for this compound is not widely available, the following tables summarize typical quantitative data obtained for other well-studied PTP1B inhibitors. This data is crucial for assessing the potency, selectivity, and drug-like properties of any new chemical entity targeting PTP1B.

Table 1: In Vitro Potency of Representative PTP1B Inhibitors

InhibitorIC50 (PTP1B)KiMode of InhibitionReference Compound(s)
Ertiprotafib~350 µM (weak)-Non-competitive-
Trodusquemine (MSI-1436)1 µM-Non-competitive-
DPM-1001100 nM--Trodusquemine
PTP1B Inhibitor (CAS 765317-72-4)4 µM (PTP1B403), 8 µM (PTP1B298)-Non-competitive, Allosteric-
PTP1B-IN-250 nM-Potent, Selective-

IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of PTP1B by 50%. Ki is the inhibition constant.

Table 2: Selectivity Profile of a Representative PTP1B Inhibitor

PhosphataseIC50Fold Selectivity vs. PTP1B
PTP1B 1 µM 1
TCPTP224 µM224
SHP-1>100 µM>100
LAR>100 µM>100
VHR>100 µM>100

TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B, and high selectivity against it is a critical parameter for avoiding potential off-target effects.

Table 3: In Vivo Efficacy of a Representative PTP1B Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model

Treatment GroupDoseChange in Body Weight (%)Fasting Blood Glucose (mg/dL)Insulin Sensitivity (ITT)
Vehicle Control-+15%180 ± 10-
PTP1B Inhibitor10 mg/kg+5%130 ± 8Improved
Positive Control----

ITT: Insulin Tolerance Test.

Key Experimental Protocols

The evaluation of a novel PTP1B inhibitor like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro PTP1B Inhibition Assay

Objective: To determine the potency (IC50) of the inhibitor against PTP1B.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is used. A common substrate is para-nitrophenyl phosphate (pNPP), a chromogenic substrate.[5] Alternatively, a phosphotyrosine-containing peptide can be used.[5]

  • Assay Reaction: The inhibitor at various concentrations is pre-incubated with PTP1B in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection:

    • For pNPP, the formation of the product, para-nitrophenol, is measured spectrophotometrically at 405 nm.[5]

    • For peptide substrates, the release of free phosphate is quantified using a colorimetric method, such as the malachite green assay.[5]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for Insulin Signaling

Objective: To assess the effect of the inhibitor on insulin signaling in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line, such as HepG2 (human hepatoma cells) or differentiated 3T3-L1 adipocytes, is used.

  • Treatment: Cells are pre-treated with the PTP1B inhibitor for a specified time, followed by stimulation with insulin.

  • Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE and Western blotting to assess the phosphorylation status of key insulin signaling proteins, including:

    • Phospho-Insulin Receptor (p-IR)

    • Phospho-IRS-1 (p-IRS-1)

    • Phospho-Akt (p-Akt)

  • Glucose Uptake Assay: The effect of the inhibitor on insulin-stimulated glucose uptake is measured using radiolabeled 2-deoxyglucose.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the therapeutic potential of the inhibitor in a disease-relevant animal model.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db or ob/ob mice) are commonly used.

  • Drug Administration: The inhibitor is administered orally or via another appropriate route for a defined period.

  • Efficacy Endpoints:

    • Metabolic Parameters: Body weight, food intake, fasting blood glucose, and insulin levels are monitored.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

    • Tissue Analysis: At the end of the study, tissues such as the liver, muscle, and adipose tissue are collected to analyze the phosphorylation status of insulin and leptin signaling proteins by Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of PTP1B inhibitors.

PTP1B in the Insulin Signaling Pathway

Insulin_Signaling cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K P AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

PTP1B in the Leptin Signaling Pathway

Leptin_Signaling cluster_cell Cell Membrane Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B attenuates leptin signaling.

Experimental Workflow for PTP1B Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a PTP1B Enzymatic Assay (IC50 Determination) b Selectivity Profiling (vs. other PTPs) a->b c Cellular Assays (Insulin/Leptin Signaling) b->c d Pharmacokinetic Studies (ADME) c->d Lead Candidate e Efficacy in Disease Models (e.g., DIO mice) d->e f Toxicity Studies e->f

Caption: A typical workflow for PTP1B inhibitor development.

Conclusion and Future Directions

The inhibition of PTP1B represents a validated and promising strategy for the treatment of type 2 diabetes, obesity, and potentially cancer. While specific data on this compound is not yet extensively published, its classification as a competitive inhibitor suggests it operates by directly competing with substrates for the active site of PTP1B. The development of this compound and other inhibitors in its class will rely on rigorous evaluation through the experimental pipelines outlined in this guide. Key challenges in the field include achieving high selectivity over other protein tyrosine phosphatases, particularly TCPTP, and developing orally bioavailable compounds with favorable pharmacokinetic profiles. Future research will likely focus on allosteric inhibitors, which may offer improved selectivity, and on exploring the full therapeutic potential of PTP1B inhibition in a wider range of diseases.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-26 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in several signaling pathways, including the insulin and leptin pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and certain cancers.[2][4][5] PTP1B-IN-26 is a chemical inhibitor of PTP1B. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity using a colorimetric assay.

Principle of the Assay

The in vitro assay for PTP1B inhibition relies on the enzymatic activity of PTP1B to dephosphorylate a substrate, leading to a measurable signal. A common and well-established method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7] PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as this compound, will reduce the rate of pNP formation, and the degree of inhibition can be determined by comparing the absorbance in the presence and absence of the inhibitor.

Signaling Pathways of PTP1B

To understand the context of PTP1B inhibition, it is crucial to visualize its role in key signaling cascades.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) binds IRS-1 IRS-1 Insulin Receptor (IR)->IRS-1 phosphorylates PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation promotes Leptin Leptin Leptin Receptor (LR) Leptin Receptor (LR) Leptin->Leptin Receptor (LR) binds JAK2 JAK2 Leptin Receptor (LR)->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription activates PTP1B PTP1B PTP1B->Insulin Receptor (IR) dephosphorylates PTP1B->IRS-1 dephosphorylates PTP1B->JAK2 dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the PTP1B in vitro inhibition assay.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, PTP1B Enzyme, pNPP Substrate, and this compound dilutions Add_Components Add Assay Buffer, this compound (or vehicle), and PTP1B Enzyme to microplate wells Reagent_Prep->Add_Components Pre-incubation Pre-incubate at 37°C Add_Components->Pre-incubation Initiate_Reaction Add pNPP Substrate to initiate the reaction Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction with NaOH (optional, for endpoint) Incubation->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis

Caption: General workflow for the PTP1B in vitro inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human PTP1BBPS Bioscience30024
p-Nitrophenyl Phosphate (pNPP)Sigma-AldrichN2765
This compound(Specify Supplier)(Specify Catalog #)
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
EDTASigma-AldrichE9884
Dithiothreitol (DTT)Sigma-AldrichD9779
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well Microplate, Clear, Flat-BottomCorning3596
Sodium Hydroxide (NaOH)Sigma-AldrichS8045

Protocol

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT): Prepare a stock solution of the assay buffer and store it at 4°C. Add DTT fresh before use.

  • PTP1B Enzyme Solution: Thaw the recombinant PTP1B enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 25 ng/µL) in assay buffer. Keep the enzyme on ice.

  • pNPP Substrate Solution (10 mM): Dissolve pNPP in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing. The final DMSO concentration in the assay should be kept below 1%.

Assay Procedure
  • Add the following components to the wells of a 96-well microplate:

    • 20 µL of diluted this compound (or vehicle control - assay buffer with the same final concentration of DMSO).

    • 60 µL of Assay Buffer.

    • 10 µL of PTP1B enzyme solution.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of 10 mM pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • (Optional - for endpoint assay) Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbanceinhibitor - Absorbanceblank) / (Absorbancevehicle - Absorbanceblank)] x 100

    • Absorbanceinhibitor: Absorbance of the well with PTP1B and this compound.

    • Absorbancevehicle: Absorbance of the well with PTP1B and vehicle (DMSO).

    • Absorbanceblank: Absorbance of the well with assay buffer and pNPP, but no enzyme.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table provides a template for summarizing the results of the PTP1B inhibition assay for this compound.

InhibitorIC50 (µM)Inhibition Type
This compound[Insert Value][e.g., Competitive, Non-competitive]
Ursolic Acid (Control)~3.40[8]Allosteric[9]

Note: The IC50 value for this compound needs to be experimentally determined. Ursolic acid is included as a reference PTP1B inhibitor.

Conclusion

This protocol provides a robust and reproducible method for the in vitro evaluation of this compound's inhibitory potency. The use of the colorimetric substrate pNPP allows for a straightforward and high-throughput compatible assay. By following this detailed procedure, researchers can accurately determine the IC50 of this compound and further investigate its potential as a therapeutic agent for diseases associated with PTP1B dysregulation.

References

Application Notes and Protocols for Cell-Based Assays Using Ptp1B-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ptp1B-IN-26, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in various cell-based assays. This compound, also known as compound 7a, is a phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative with potential applications in the research of type 2 diabetes.[1][2] This document outlines the methodologies for assessing its inhibitory effects on PTP1B and its subsequent impact on relevant cellular signaling pathways.

Overview of this compound

This compound is a potent and competitive inhibitor of PTP1B, demonstrating 3.5-fold higher inhibitory activity than the standard inhibitor suramin in in-vitro assays.[2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[4] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of key signaling molecules, thereby potentiating downstream cellular responses.

Chemical Structure: A derivative of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against PTP-1B
CompoundPTP-1B IC50 (µM)Notes
This compound (7a) 2.8 Most potent PTP-1B inhibitor in the series.
Suramin (Standard)9.8Standard PTP1B inhibitor.
Compound 7g5.6
Compound 7h7.9
PTP1B-IN-27 (7i)8.2Also a potent α-glucosidase inhibitor.[5]

Data synthesized from Ansariashlaghi et al., 2024.[2]

Experimental Protocols

In Vitro PTP1B Enzymatic Assay

This protocol is adapted from the methods used to characterize this compound and serves as a primary biochemical assay to confirm its inhibitory activity.

Principle: The assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by recombinant PTP1B. The product, p-nitrophenol (pNP), can be quantified by measuring the absorbance at 405 nm. The inhibitory effect of this compound is determined by the reduction in pNP production.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT), pH 6.0

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) as a control.

  • Add 80 µL of Assay Buffer containing recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 2 mM pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value of this compound.

Expected Results: A dose-dependent decrease in absorbance at 405 nm with increasing concentrations of this compound, indicating inhibition of PTP1B activity.

Cell-Based Insulin Receptor (IR) Phosphorylation Assay

Principle: PTP1B dephosphorylates the activated insulin receptor. Inhibition of PTP1B by this compound should lead to a sustained or increased phosphorylation of the insulin receptor upon insulin stimulation. This can be assessed by Western blotting or ELISA.

Cell Line: HepG2 (human liver cancer cell line) or other insulin-responsive cell lines.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • This compound

  • Human insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells by incubating in serum-free DMEM for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IR and total IR.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-IR signal to the total IR signal.

Expected Results: Insulin stimulation will increase IR phosphorylation. Pre-treatment with this compound is expected to further enhance or prolong the insulin-induced IR phosphorylation in a dose-dependent manner.

Cell-Based Glucose Uptake Assay

Principle: Enhanced insulin signaling due to PTP1B inhibition should lead to increased glucose uptake in insulin-sensitive cells like adipocytes or muscle cells. This can be measured using a fluorescently-labeled glucose analog, such as 2-NBDG.

Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Human insulin

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Fluorescence microplate reader

Procedure:

  • Seed and differentiate 3T3-L1 or C2C12 cells in appropriate plates.

  • Wash the differentiated cells with KRH buffer.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in KRH buffer for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 30 minutes.

  • Add 100 µM 2-NBDG to each well and incubate for 30-60 minutes.

  • Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~465/540 nm).

  • Normalize the fluorescence readings to the protein concentration of each sample.

Expected Results: Insulin stimulation will increase glucose uptake. This compound treatment is expected to potentiate the insulin-stimulated glucose uptake in a dose-dependent manner.

Mandatory Visualizations

PTP1B_Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental_Workflow_IR_Phosphorylation Start Seed HepG2 cells Serum_Starve Serum Starve (12-16h) Start->Serum_Starve Pre_treat Pre-treat with this compound Serum_Starve->Pre_treat Stimulate Stimulate with Insulin (10 min) Pre_treat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot for p-IR/Total IR Lyse->WB Analysis Data Analysis WB->Analysis

Caption: Workflow for the cell-based insulin receptor phosphorylation assay.

PTP1B_Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Transcription Gene Transcription STAT3->Transcription PTP1B PTP1B PTP1B->JAK2 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

References

Administration of PTP1B Inhibitors in Animal Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "PTP1B-IN-26" did not yield any publicly available in vivo studies, quantitative data, or specific experimental protocols for this particular compound in animal models of diabetes. Therefore, this document provides a comprehensive overview and detailed protocols for the administration of a well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436) , as a representative example to guide researchers in the field. The principles and methodologies described herein can be adapted for the evaluation of other PTP1B inhibitors.

Introduction to PTP1B Inhibition in Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes. Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control. Trodusquemine (MSI-1436) is a potent and selective inhibitor of PTP1B that has demonstrated efficacy in various preclinical models of obesity and diabetes.[1][2][3]

Data Presentation: Effects of Trodusquemine (MSI-1436) in Diabetic Animal Models

The following tables summarize the quantitative data from studies administering Trodusquemine in diet-induced obese (DIO) mice, a common model for type 2 diabetes.

Table 1: Effects of Chronic Trodusquemine Administration on Metabolic Parameters in DIO Mice

ParameterControl (Saline)Trodusquemine (5 mg/kg, weekly IP)Trodusquemine (10 mg/kg, single IP followed by 5 mg/kg weekly)Reference
Body Weight Gain (g) Significant increasePrevented weight gainPrevented weight gain[4]
Fat Mass (%) IncreasedDecreasedDecreased[4]
Fasting Blood Glucose (mg/dL) ElevatedSignificantly LowerSignificantly Lower[5]
Plasma Insulin (ng/mL) ElevatedImprovedImproved[2]
Plasma Leptin (ng/mL) ElevatedImprovedImproved[2]
Serum Cholesterol (mg/dL) Significantly increasedSignificantly decreasedSignificantly decreased[4]
Serum Triglycerides (mg/dL) Significantly increasedSignificantly decreasedSignificantly decreased[4]

Table 2: Effects of Trodusquemine on Glucose Homeostasis in DIO Mice

ParameterControl (Saline)Trodusquemine (2 mg/kg, triweekly IP)Reference
Glucose Tolerance Test (GTT) - AUC ElevatedImproved glucose tolerance[5]
Insulin Tolerance Test (ITT) - Basal Glucose (mg/dL) ElevatedLower non-fasted basal glucose[5]

(AUC = Area Under the Curve; IP = Intraperitoneal)

Experimental Protocols

Induction of Diabetes in Animal Models

Protocol 1: Diet-Induced Obesity (DIO) Mouse Model

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.

  • Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.

  • Duration: Maintain mice on the HFD for at least 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.

  • Monitoring: Monitor body weight and food intake weekly. Baseline blood glucose and insulin levels can be measured before starting the treatment.

Administration of Trodusquemine (MSI-1436)

Protocol 2: Chronic Administration of Trodusquemine

  • Preparation of Trodusquemine: Dissolve Trodusquemine in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).

  • Dosage: Based on published studies, effective doses range from 2 mg/kg to 10 mg/kg.[4][5]

  • Route of Administration: Intraperitoneal (IP) injection is a common route for Trodusquemine administration.

  • Dosing Schedule:

    • For chronic studies, administer Trodusquemine once weekly or triweekly via IP injection.[4][5]

    • A single higher initial dose (e.g., 10 mg/kg) can be followed by lower weekly maintenance doses (e.g., 5 mg/kg).[4]

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

Assessment of Metabolic Parameters

Protocol 3: Glucose Tolerance Test (GTT)

  • Fasting: Fast mice for 6 hours prior to the test.[6]

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via oral gavage or IP injection.[6]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)

  • Feeding State: Perform the ITT in non-fasted animals.[5]

  • Baseline Glucose: Measure baseline blood glucose from a tail snip.

  • Insulin Administration: Administer human insulin (0.75-1 IU/kg body weight) via IP injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Visualization of Signaling Pathways and Workflows

Insulin Signaling Pathway and PTP1B Inhibition

Insulin_Signaling_PTP1B cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt (Phosphorylated) PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes Translocation GLUT4_translocation GLUT4 Translocation (Glucose Uptake) GLUT4->GLUT4_translocation PTP1B PTP1B PTP1B->IR Dephosphorylates Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B Inhibits

Caption: PTP1B inhibition by Trodusquemine enhances insulin signaling.

Experimental Workflow for Evaluating a PTP1B Inhibitor

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Induction Induce Diabetes (e.g., High-Fat Diet) Grouping Randomize into Control & Treatment Groups Induction->Grouping Admin Administer Vehicle (Control) or PTP1B Inhibitor (Treatment) Grouping->Admin Monitor Monitor Body Weight, Food Intake, etc. Admin->Monitor GTT Glucose Tolerance Test (GTT) Monitor->GTT ITT Insulin Tolerance Test (ITT) Monitor->ITT Biochem Collect Blood for Biochemical Analysis (Insulin, Lipids) Monitor->Biochem Stats Statistical Analysis GTT->Stats ITT->Stats Biochem->Stats Conclusion Draw Conclusions on Inhibitor Efficacy Stats->Conclusion

Caption: Workflow for in vivo evaluation of a PTP1B inhibitor.

References

Determining the Effective Concentration of a PTP1B Inhibitor in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these metabolic signals.[3][4] Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][3] These application notes provide a comprehensive guide for researchers to determine the effective concentration of a PTP1B inhibitor in a cellular context. The protocols outlined below are essential for characterizing the inhibitor's cellular potency, target engagement, and potential cytotoxic effects.

PTP1B Signaling Pathways

PTP1B exerts its influence on multiple signaling cascades. Understanding these pathways is crucial for designing experiments to probe the efficacy of a PTP1B inhibitor.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Tx Gene Transcription (Appetite Regulation) pSTAT3->Gene_Tx PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor (e.g., Ptp1B-IN-26) PTP1B_Inhibitor->PTP1B inhibits

Figure 1: PTP1B's role in insulin and leptin signaling.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized PTP1B inhibitors. This data can serve as a benchmark when evaluating a new inhibitor.

Table 1: In Vitro and Cellular Potency of Representative PTP1B Inhibitors

Inhibitor NameIn Vitro IC₅₀ (PTP1B)Cellular Assay (e.g., p-IR levels) IC₅₀Cell LineReference
Trodusquemine (MSI-1436)1 µMNot specifiedNot specified[4]
DPM-1001100 nMNot specifiedNot specified[4]
PTP1B Inhibitor (from study)8 µM (cellular IC₅₀)8 µMD492 cells[5]
Phosphoeleganin1.3 ± 0.04 µMNot specifiedHepG2[6]

Table 2: Effective Concentrations in Cellular Assays

Assay TypeInhibitor Concentration RangeCell LineObservationReference
Cell Viability / Proliferation8 - 16 µMD492, MCF10a, HMLEReduced cell survival and proliferation[5]
Cell Detachment Assay8 - 16 µMD492Increased sensitivity to trypsinization[5]
Western Blot (p-IR)Not specifiedHepG2Enhanced insulin-induced tyrosine phosphorylation[7]
Intracerebroventricular Infusion (in vivo)0.2 µ g/day Rat modelAlleviates hypothalamic inflammation[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the PTP1B inhibitor on the chosen cell line.

MTT_Workflow start Seed cells in a 96-well plate treat Treat with PTP1B inhibitor (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Inhibitor Treatment: Prepare serial dilutions of the PTP1B inhibitor in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] The absorbance is directly proportional to the number of viable cells.

Western Blot for Phosphorylated Substrates

This protocol allows for the direct assessment of the inhibitor's effect on the phosphorylation status of PTP1B substrates, such as the Insulin Receptor (IR) or STAT3.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if investigating growth factor signaling pathways.

    • Pre-treat cells with various concentrations of the PTP1B inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 nM insulin for 10 minutes to assess p-IR, or a cytokine like IL-6 to assess p-STAT3).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IR (Tyr1150/1151) or anti-phospho-STAT3 (Tyr705)) overnight at 4°C.[14][15]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total IR or total STAT3) or a housekeeping protein like GAPDH or β-actin.[15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of the inhibitor with PTP1B in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[10][16]

CETSA_Workflow start Treat cells with inhibitor or vehicle control heat Heat cell suspension to a range of temperatures start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble and precipitated proteins (centrifugation) lyse->separate analyze Analyze soluble fraction for PTP1B levels by Western Blot separate->analyze

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment: Treat cultured cells with the PTP1B inhibitor at the desired concentration or with a vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble PTP1B in each sample by Western blotting as described in the previous protocol.

    • A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.[17]

Conclusion

The effective concentration of a PTP1B inhibitor in a cellular context is a critical parameter that dictates its biological activity. By employing a systematic approach that includes assessing cytotoxicity, quantifying the impact on downstream signaling, and confirming target engagement, researchers can confidently establish the optimal concentration range for their in vitro studies. The protocols and representative data provided herein serve as a robust framework for the comprehensive evaluation of novel PTP1B inhibitors.

References

Application Notes and Protocols for Studying Insulin Signaling Pathways Using PTP1B-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PTP1B-IN-26, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), to investigate insulin signaling pathways. PTP1B is a key negative regulator of insulin signaling, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[1] this compound, a phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative, offers a valuable tool for elucidating the role of PTP1B in cellular and physiological processes.[2]

PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[3] By inhibiting PTP1B, this compound is expected to enhance and prolong insulin-stimulated phosphorylation of these key signaling molecules, leading to downstream activation of the PI3K/Akt pathway and increased glucose uptake.

Data Presentation

The following tables summarize representative quantitative data for a potent, selective PTP1B inhibitor, PTP1B-IN-2, which is structurally related to this compound. This data can serve as a benchmark for designing experiments and interpreting results with this compound.

Table 1: In Vitro Efficacy and Selectivity of a Representative PTP1B Inhibitor (PTP1B-IN-2)

ParameterValueNotes
IC50 (PTP1B) 50 nM[4]
Selectivity
vs. TCPTP15-fold[4]
vs. SHP-2>40-fold[4]
vs. LAR>40-fold[4]
Mechanism of Action Competitive[2]

Table 2: Cellular Activity of a Representative PTP1B Inhibitor (PTP1B-IN-2)

AssayCell LineConcentrationEffect
IRβ Phosphorylation L6 Myotubes15 µMSignificant increase in insulin-mediated phosphorylation
30 µM[4]
Glucose Uptake L6 Myotubes5 µM16.0% increase in insulin-stimulated uptake
10 µM19.0% increase in insulin-stimulated uptake
20 µM38.1% increase in insulin-stimulated uptake

Signaling Pathways and Experimental Logic

The following diagrams illustrate the insulin signaling pathway, the role of PTP1B, and the expected effect of this compound.

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (Tyr) PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B_IN_26 This compound PTP1B_IN_26->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

experimental_workflow start Start: Culture Cells (e.g., HepG2, 3T3-L1, C2C12) serum_starve Serum Starve Cells start->serum_starve pretreat Pre-treat with this compound (or vehicle control) serum_starve->pretreat stimulate Stimulate with Insulin pretreat->stimulate endpoint Endpoint Assays stimulate->endpoint western Western Blot (p-IR, p-Akt, etc.) endpoint->western glucose Glucose Uptake Assay (e.g., 2-NBDG) endpoint->glucose ip Immunoprecipitation (e.g., for IR) endpoint->ip

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound on PTP1B enzymatic activity using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.0

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (2 mM in assay buffer)

  • Stop Solution: 3 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 85 µL of assay buffer containing the PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the 2 mM pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 3 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Insulin Signaling Proteins

This protocol details the procedure for assessing the phosphorylation status of key insulin signaling proteins in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes)

  • This compound

  • Insulin (100 nM)

  • Serum-free culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.[5]

  • Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a fluorescent method to measure glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate

  • This compound

  • Insulin (100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (fluorescent glucose analog)

  • Fluorescence microplate reader

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes (typically 8-12 days post-induction).

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Wash the cells twice with KRH buffer.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.

  • Add insulin (100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Normalize the fluorescence readings to the protein content in each well if significant cell number variation is expected.

Protocol 4: Immunoprecipitation of Insulin Receptor

This protocol is for isolating the insulin receptor to analyze its phosphorylation state more specifically.

Materials:

  • Cell lysates prepared as in Protocol 2

  • Anti-Insulin Receptor β antibody

  • Protein A/G magnetic beads or agarose slurry

  • IP Lysis Buffer (e.g., 1% Triton X-100 in PBS with inhibitors)

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., Laemmli sample buffer)

Procedure:

  • Pre-clear the cell lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate (500-1000 µg of protein) with the anti-Insulin Receptor β antibody overnight at 4°C with gentle rotation.[6]

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor.

References

Application Notes and Protocols for the Investigation of PTP1B Inhibitors in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] PTP1B, encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in down-regulating the insulin and leptin signaling pathways.[1][2][4][5][6] It achieves this by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and the Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[4][5][7] Consequently, inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity, thereby improving glucose homeostasis and promoting weight management.[8][9]

These application notes provide a comprehensive guide for the investigation of novel PTP1B inhibitors, such as the hypothetical compound PTP1B-IN-XX , in the context of metabolic diseases. The following sections detail the mechanism of action, provide structured data from preclinical studies, and offer detailed protocols for key experiments.

Mechanism of Action of PTP1B in Metabolic Signaling

PTP1B primarily exerts its influence on metabolic regulation through the dephosphorylation of key signaling molecules in the insulin and leptin pathways.

  • Insulin Signaling: Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B directly counteracts this by dephosphorylating the activated insulin receptor and its substrates (IRS-1/2), thus attenuating the insulin signal.[4][5]

  • Leptin Signaling: Leptin, a hormone crucial for appetite regulation and energy expenditure, signals through the leptin receptor and the associated JAK2 kinase. PTP1B dephosphorylates JAK2, thereby inhibiting the downstream signaling cascade that promotes satiety and energy balance.[4][7]

By inhibiting PTP1B, a compound like PTP1B-IN-XX can potentiate insulin and leptin signaling, leading to improved glycemic control and reduced adiposity.

Data Presentation: Preclinical Profile of a Representative PTP1B Inhibitor (PTP1B-IN-XX)

The following tables summarize the quantitative data for a hypothetical, yet representative, PTP1B inhibitor, PTP1B-IN-XX, to illustrate its preclinical profile.

Table 1: In Vitro Enzymatic Activity of PTP1B-IN-XX

ParameterValueDescription
IC50 (PTP1B) 100 nMThe half maximal inhibitory concentration against human recombinant PTP1B.[8]
IC50 (TCPTP) >10,000 nMThe half maximal inhibitory concentration against T-cell protein tyrosine phosphatase, a closely related phosphatase, indicating selectivity.[4]
Mechanism of Inhibition Non-competitiveThe inhibitor does not compete with the substrate for the active site.
Ki 5.5 µMThe inhibition constant, indicating the potency of the inhibitor.[10]

Table 2: Cellular Activity of PTP1B-IN-XX in a HepG2 Human Hepatoma Cell Line

AssayEndpointResult with PTP1B-IN-XX (1 µM)
Insulin-Stimulated Glucose Uptake Fold Increase over Vehicle2.5-fold increase
IRS-1 Phosphorylation (Tyr612) Fold Increase over Vehicle3.0-fold increase
Akt Phosphorylation (Ser473) Fold Increase over Vehicle2.8-fold increase

Table 3: In Vivo Efficacy of PTP1B-IN-XX in a Diet-Induced Obese (DIO) Mouse Model

Parameter (after 28 days of treatment)Vehicle ControlPTP1B-IN-XX (10 mg/kg, oral, daily)
Body Weight Change (%) +15%+2%
Fasting Blood Glucose (mg/dL) 150 ± 10110 ± 8
Plasma Insulin (ng/mL) 2.5 ± 0.51.2 ± 0.3
Oral Glucose Tolerance Test (AUC) 30,000 ± 2,50020,000 ± 2,000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PTP1B Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a test compound against PTP1B using the substrate p-nitrophenyl phosphate (pNPP).[11]

Materials:

  • Human recombinant PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., PTP1B-IN-XX) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to each well of a 96-well plate.

  • Add 48 µL of pre-warmed (37°C) Assay Buffer containing recombinant PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of a pre-warmed (37°C) solution of pNPP in Assay Buffer to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cell-Based Insulin Signaling Assay

This protocol outlines a method to assess the effect of a PTP1B inhibitor on insulin-stimulated phosphorylation of key signaling proteins in a cell-based model.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Human insulin

  • Test compound (e.g., PTP1B-IN-XX)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-IRS-1 (Tyr612), phospho-Akt (Ser473), total IRS-1, total Akt, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells by incubating in serum-free DMEM for 16 hours.

  • Pre-treat the cells with the test compound or vehicle (DMSO) at the desired concentration for 1 hour.

  • Stimulate the cells with 100 nM human insulin for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting using the specified primary and secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

This protocol describes an oral glucose tolerance test to evaluate the in vivo efficacy of a PTP1B inhibitor on glucose homeostasis in a diet-induced obese (DIO) mouse model.

Materials:

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)

  • Test compound (e.g., PTP1B-IN-XX) formulated for oral administration

  • Vehicle control

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

  • Acclimatize the DIO mice and randomize them into treatment and vehicle control groups.

  • Administer the test compound or vehicle orally to the respective groups daily for the duration of the study (e.g., 28 days).

  • For the OGTT, fast the mice for 6 hours.

  • Administer the final dose of the test compound or vehicle.

  • After 1 hour, collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.

  • Administer a glucose solution orally (gavage) to each mouse.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group to assess glucose tolerance.

Visualizations

Signaling Pathways

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS PTP1B_Insulin PTP1B pIR->PTP1B_Insulin pIRS p-IRS-1/2 IRS->pIRS PI3K PI3K pIRS->PI3K pIRS->PTP1B_Insulin Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 PTP1B_Leptin PTP1B pJAK2->PTP1B_Leptin pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Satiety Satiety & Energy Expenditure Gene_Expression->Satiety

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow

PTP1B_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Biochemical_Assay Biochemical Assay (PTP1B IC50) Selectivity_Assay Selectivity Assay (vs. other PTPs) Biochemical_Assay->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (Insulin Signaling) Selectivity_Assay->Cell_Based_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD_Studies Efficacy_Studies Efficacy Studies (DIO Mouse Model) PK_PD_Studies->Efficacy_Studies OGTT Oral Glucose Tolerance Test Efficacy_Studies->OGTT Body_Weight Body Weight & Adiposity Measurement Efficacy_Studies->Body_Weight Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Tox_Studies Toxicology Studies Lead_Optimization->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials PTP1B_Inhibition_Logic PTP1B_Inhibition Inhibition of PTP1B Increased_Signaling Increased Insulin & Leptin Signaling PTP1B_Inhibition->Increased_Signaling Improved_Sensitivity Improved Insulin & Leptin Sensitivity Increased_Signaling->Improved_Sensitivity Glucose_Homeostasis Improved Glucose Homeostasis Improved_Sensitivity->Glucose_Homeostasis Reduced_Adiposity Reduced Adiposity Improved_Sensitivity->Reduced_Adiposity Therapeutic_Effect Therapeutic Effect for Metabolic Diseases Glucose_Homeostasis->Therapeutic_Effect Reduced_Adiposity->Therapeutic_Effect

References

Application Notes and Protocols for In Vivo Efficacy Studies of a PTP1B Inhibitor (Ptp1B-IN-26)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following Application Notes and Protocols are provided as a representative guide for researchers, scientists, and drug development professionals investigating the in vivo efficacy of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The compound "Ptp1B-IN-26" is used as a placeholder for a hypothetical PTP1B inhibitor. The experimental data presented are illustrative and based on typical findings for this class of therapeutic agents.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins) makes it a significant therapeutic target for type 2 diabetes and obesity.[3][4][5][6][7] PTP1B inhibitors aim to enhance insulin sensitivity and improve glucose homeostasis.[2][8] These notes provide a framework for evaluating the in vivo efficacy of a novel PTP1B inhibitor, referred to herein as this compound.

Data Presentation

The in vivo efficacy of this compound was evaluated in a diet-induced obesity (DIO) mouse model. The following tables summarize the key quantitative data from these studies.

Table 1: Effects of this compound on Metabolic Parameters in DIO Mice

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Body Weight (g)45.2 ± 2.541.8 ± 2.138.5 ± 1.9**
Fasting Blood Glucose (mg/dL)185 ± 15152 ± 12128 ± 10
Plasma Insulin (ng/mL)2.8 ± 0.42.1 ± 0.3*1.5 ± 0.2
Plasma Triglycerides (mg/dL)150 ± 20125 ± 18105 ± 15
Plasma Cholesterol (mg/dL)210 ± 25180 ± 22160 ± 20

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice Treated with this compound

Time PointVehicle Control (AUC)This compound (10 mg/kg) (AUC)This compound (30 mg/kg) (AUC)
Area Under the Curve (mg/dLmin)35000 ± 250028000 ± 210022000 ± 1800**

*p < 0.05, **p < 0.01 compared to Vehicle Control. AUC represents the total glucose excursion over the 120-minute test.

Table 3: Insulin Tolerance Test (ITT) in DIO Mice Treated with this compound

Time PointVehicle Control (Nadir %)This compound (10 mg/kg) (Nadir %)This compound (30 mg/kg) (Nadir %)
Glucose Nadir (% of Baseline)65 ± 5%50 ± 4%*40 ± 3%**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Nadir % indicates the lowest point of blood glucose during the test.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by PTP1B and a typical experimental workflow for evaluating a PTP1B inhibitor.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Cell Membrane LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates Leptin Leptin Leptin->LeptinR binds STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

Caption: PTP1B's inhibitory effect on the leptin signaling pathway.

InVivo_Workflow cluster_setup Model Development & Acclimatization cluster_treatment Treatment Phase cluster_efficacy Efficacy Assessment cluster_analysis Terminal Analysis A1 Animal Acclimatization (e.g., C57BL/6J mice) A2 Induction of Obesity/Diabetes (High-Fat Diet for 8-12 weeks) A1->A2 B1 Randomization into Treatment Groups (Vehicle, this compound doses) A2->B1 B2 Daily Dosing (e.g., Oral Gavage for 4 weeks) B1->B2 B3 Monitor Body Weight & Food Intake B2->B3 C1 Oral Glucose Tolerance Test (OGTT) B3->C1 C2 Insulin Tolerance Test (ITT) D1 Terminal Bleed (Plasma for Biomarkers) C2->D1 D2 Tissue Collection (Liver, Adipose, Muscle) D1->D2 D3 Western Blot Analysis (p-IR, p-Akt, p-JAK2) D2->D3

Caption: General experimental workflow for in vivo efficacy studies of a PTP1B inhibitor.

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

Objective: To induce a metabolic phenotype of obesity and insulin resistance that mimics human type 2 diabetes for testing the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard Chow Diet

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for one week with ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: a control group on a standard diet and an experimental group on a high-fat diet.

  • Maintain mice on their respective diets for 8-12 weeks.

  • Monitor body weight weekly.

  • After the diet period, confirm the obese and insulin-resistant phenotype by measuring fasting blood glucose and performing a baseline OGTT.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Fasted DIO mice (overnight, ~16 hours)

  • Glucose solution (2 g/kg body weight, sterile)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Administer this compound or vehicle to the respective groups of fasted mice.

  • After a set time post-dosing (e.g., 60 minutes), measure baseline blood glucose (t=0) from a tail snip.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the Area Under the Curve (AUC) for glucose excursion for each group.

Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • Fasted DIO mice (4-6 hours)

  • Human insulin solution (0.75 U/kg body weight, sterile saline)

  • Glucometer and test strips

  • Injection supplies (e.g., insulin syringes)

Procedure:

  • Administer this compound or vehicle to the respective groups of fasted mice.

  • After a set time post-dosing, measure baseline blood glucose (t=0).

  • Administer insulin via intraperitoneal (IP) injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Express blood glucose levels as a percentage of the baseline (t=0) and determine the glucose nadir.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the insulin and leptin signaling pathways in target tissues.

Materials:

  • Collected tissues (liver, adipose, muscle) flash-frozen in liquid nitrogen

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-JAK2, anti-JAK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize tissue samples in lysis buffer and centrifuge to collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Troubleshooting & Optimization

Technical Support Center: PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B inhibitors, with a focus on addressing solubility challenges that may be encountered with compounds such as PTP1B-IN-26.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my PTP1B inhibitor. What are the recommended solvents?

A1: The solubility of PTP1B inhibitors can vary. For many small molecule inhibitors in this class, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vitro experiments, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2] If you are working with a specific inhibitor like PTP1B-IN-2, it is highly soluble in DMSO (≥ 100 mg/mL).[1] For other related compounds like PTP1B-IN-1, the solubility in DMSO is also high (≥ 38 mg/mL).[2]

Q2: My PTP1B inhibitor precipitates when I dilute the DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Use of Co-solvents and Surfactants: For in vivo studies or cell-based assays, a common practice is to use a vehicle formulation that includes co-solvents and surfactants. A widely used formulation is a three-part system consisting of DMSO, PEG300 (polyethylene glycol 300), and a surfactant like Tween-80, diluted in saline.[1][2]

  • Stepwise Dilution: Instead of directly diluting the DMSO stock into your final aqueous buffer, try a stepwise dilution. First, dilute the stock into an intermediate solution that contains a lower percentage of the aqueous buffer and a higher percentage of a co-solvent.

  • Sonication and Heating: Gentle warming and sonication can aid in the dissolution of the compound.[1][2] However, be cautious with temperature-sensitive compounds. Always check the compound's stability information.

  • Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor in your assay.

Q3: What are some common vehicle formulations for in vivo studies with PTP1B inhibitors?

A3: For in vivo experiments, several vehicle formulations have been reported for PTP1B inhibitors. These are designed to enhance solubility and bioavailability. Common formulations include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • A solution of 10% DMSO in 90% Corn Oil.[1][2]

  • For some compounds, a formulation with SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline can be effective.[2]

It is recommended to prepare these formulations fresh and observe for any signs of precipitation before administration.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with PTP1B inhibitors.

Problem: PTP1B inhibitor powder is not dissolving in the initial solvent.
Possible Cause Troubleshooting Step
Incorrect solvent choice.Consult the manufacturer's datasheet for recommended solvents. If not available, start with high-purity, anhydrous DMSO.
Insufficient solvent volume.Increase the volume of the solvent gradually while vortexing or sonicating.
Compound has low kinetic solubility.Gently warm the solution (e.g., to 37°C) and sonicate for a short period. Be mindful of compound stability at elevated temperatures.
Poor quality or old solvent.Use a fresh, unopened bottle of high-purity, anhydrous solvent. Hygroscopic solvents like DMSO can absorb water, which reduces their solvating power for hydrophobic compounds.[1][2]
Problem: Precipitate forms after diluting the stock solution.
Possible Cause Troubleshooting Step
Compound has low aqueous solubility.Decrease the final concentration of the inhibitor in the aqueous medium.
Buffer incompatibility.Test the solubility in different buffers with varying pH and salt concentrations.
"Salting out" effect.High salt concentrations in the buffer can reduce the solubility of organic compounds. Try a buffer with a lower salt concentration if your experiment allows.
Shock precipitation from rapid dilution.Add the stock solution to the aqueous buffer slowly while vortexing. Alternatively, use a stepwise dilution method.

Quantitative Data Summary

The following table summarizes the solubility of several PTP1B inhibitors in common solvents. This data can be used as a reference when troubleshooting issues with analogous compounds like this compound.

CompoundSolventSolubilityReference
PTP1B-IN-1DMSO≥ 38 mg/mL (179.05 mM)[2]
PTP1B-IN-2DMSO≥ 100 mg/mL (146.89 mM)[1]
PTP1B-IN-22DMSO100 mg/mL (290.35 mM) (with sonication)[3]
PTP1B-IN-110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.78 mM)[2]
PTP1B-IN-210% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.67 mM)[1]
PTP1B-IN-110% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.78 mM)[2]
PTP1B-IN-210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.67 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate the PTP1B inhibitor vial to room temperature.

  • Weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but check for temperature stability of the compound.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[1][2]

Protocol 2: Preparation of a Dosing Solution for in vivo Studies

This protocol describes the preparation of a vehicle formulation containing DMSO, PEG300, Tween-80, and saline.

  • Prepare the required volume of the PTP1B inhibitor stock solution in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the PTP1B inhibitor DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • This formulation should be prepared fresh before each use.[2]

Visualizations

experimental_workflow cluster_troubleshooting Dilution Troubleshooting start Start: PTP1B Inhibitor Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_solubility Fully Dissolved? dissolve->check_solubility sonicate_heat Sonicate / Gentle Heat check_solubility->sonicate_heat No stock_solution 10 mM Stock Solution (Store at -80°C) check_solubility->stock_solution Yes sonicate_heat->dissolve dilute Dilute in Aqueous Buffer stock_solution->dilute check_precipitation Precipitation? dilute->check_precipitation use_in_assay Use in Experiment check_precipitation->use_in_assay No troubleshoot Troubleshoot Dilution check_precipitation->troubleshoot Yes stepwise Try Stepwise Dilution troubleshoot->stepwise cosolvent Use Co-solvent (e.g., PEG300) troubleshoot->cosolvent lower_conc Lower Final Concentration troubleshoot->lower_conc

Caption: Workflow for dissolving and troubleshooting PTP1B inhibitors.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

References

Interpreting unexpected results with Ptp1B-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using Ptp1B-IN-26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity.[2][3] This makes it a valuable tool for research in type 2 diabetes and obesity.[1][4]

Q2: What are the expected effects of this compound in a cell-based assay?

Treatment of insulin-sensitive cells with this compound is expected to:

  • Increase phosphorylation of the insulin receptor (IRβ) and Insulin Receptor Substrate-1 (IRS-1).[3]

  • Increase phosphorylation of downstream signaling proteins such as Akt and ERK1/2.[3]

  • Enhance glucose uptake.[3]

  • Potentiate the effects of insulin.[3]

Q3: I am not observing the expected increase in phosphorylation of downstream targets (e.g., p-Akt, p-ERK) after this compound treatment. What could be the issue?

Several factors could contribute to this observation:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PTP1B in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cell Line Specificity: The expression and activity of PTP1B can vary between cell lines.[5] Some cell lines may have lower PTP1B expression, resulting in a less pronounced effect of the inhibitor.

  • Experimental Conditions: Ensure that the inhibitor is properly dissolved and stable in your cell culture medium. Issues with solubility or degradation can reduce its effective concentration.

  • Dominant Alternative Signaling Pathways: The signaling pathways in your specific cellular context might be regulated by other phosphatases or compensatory mechanisms that mask the effect of PTP1B inhibition.

Q4: My cells are showing signs of toxicity or reduced viability after treatment with this compound. Is this expected?

While PTP1B inhibitors are being developed as therapeutics, off-target effects and cellular context can lead to unexpected toxicity.[6] Some studies have shown that inhibition of PTP1B can induce apoptosis or anoikis (cell death upon detachment from the extracellular matrix) in certain cell types, such as breast epithelial cells.[7] It is advisable to perform a cytotoxicity assay to determine the therapeutic window for this compound in your experimental system.

Q5: I am seeing inconsistent results between experiments. What are the common sources of variability?

  • Inhibitor Preparation and Storage: Ensure consistent preparation of this compound stock solutions and proper storage to prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum starvation timing can all impact signaling pathways and the cellular response to inhibitors.

  • Assay Timing: The kinetics of PTP1B inhibition and downstream signaling events can be transient. It is important to perform time-course experiments to identify the optimal time point for observing the desired effect.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of PTP1B Activity in an In Vitro Assay
Possible Cause Recommended Action
Incorrect Assay Buffer pH The optimal pH for PTP1B activity is typically acidic (e.g., pH 5.5-6.0).[8] Ensure your assay buffer is at the correct pH.
Substrate Concentration If using a competitive inhibitor like this compound, the apparent IC50 value will be dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km value.
Enzyme Inactivity Repeated freeze-thaw cycles can lead to a loss of PTP1B enzyme activity. Aliquot the enzyme and store it at -80°C.
Inhibitor Solubility This compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved, potentially using a small amount of DMSO as a co-solvent. Run a vehicle control to account for any effects of the solvent.
Issue 2: Unexpected Off-Target Effects
Possible Cause Recommended Action
Inhibition of Other Phosphatases The active site of PTP1B is highly conserved among protein tyrosine phosphatases, particularly T-cell PTP (TCPTP).[9] this compound may inhibit other phosphatases, leading to unexpected phenotypes. If possible, test the effect of the inhibitor on other purified phosphatases or use cell lines with known differential expression of related phosphatases.
Context-Dependent PTP1B Function PTP1B can have both tumor-suppressive and oncogenic roles depending on the cellular context.[10][11] The observed phenotype may be a result of inhibiting a previously uncharacterized function of PTP1B in your specific cell model.

Data Presentation

Table 1: IC50 Values of Selected PTP1B Inhibitors

InhibitorPTP1B IC50TCPTP IC50SHP-2 IC50Selectivity (TCPTP/PTP1B)Reference
Trodusquemine (MSI-1436) 1 µM224 µM-224-fold[12]
JTT-551 0.22 µM9.3 µM>30 µM~42-fold[12]
Ertiprotafib 1.6 - 29 µM---[12]
Compound 10a 0.19 µM5.94 µM15.86 µM~31-fold[12]
CD00466 0.73 µM22.87 µM-~31-fold[12]

Note: Data for this compound is not currently available in the public domain. The data presented here is for other well-characterized PTP1B inhibitors and is intended to provide a comparative context.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay measures the activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • PTP1B Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[8]

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add recombinant PTP1B to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Insulin-responsive cell line (e.g., HepG2, L6 myotubes)

  • This compound

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-IRβ, anti-IRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells and grow to desired confluency.

  • Serum-starve the cells for a specified period (e.g., 4-6 hours).

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K activates Ras Ras IRS1->Ras activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression regulates

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Troubleshooting_Workflow cluster_issue_type Identify Issue Type cluster_no_effect_troubleshooting Troubleshooting 'No Effect' cluster_toxicity_troubleshooting Troubleshooting 'Toxicity' cluster_inconsistent_results_troubleshooting Troubleshooting 'Inconsistent Results' Start Unexpected Result with This compound No_Effect No or Weak Effect Start->No_Effect Toxicity Cell Toxicity / Death Start->Toxicity Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Concentration Verify Inhibitor Concentration No_Effect->Check_Concentration Dose_Response Perform Dose-Response Cytotoxicity Assay Toxicity->Dose_Response Standardize_Protocols Standardize Protocols (Reagent Prep, Cell Culture) Inconsistent_Results->Standardize_Protocols Check_Solubility Confirm Solubility and Stability Check_Concentration->Check_Solubility Optimize_Assay Optimize Assay Conditions (Time, etc.) Check_Solubility->Optimize_Assay Consider_Cell_Line Evaluate Cell Line Characteristics Optimize_Assay->Consider_Cell_Line Reduce_Incubation Reduce Incubation Time Dose_Response->Reduce_Incubation Check_Off_Target Consider Off-Target Effects Reduce_Incubation->Check_Off_Target Aliquot_Reagents Aliquot Key Reagents (Inhibitor, Enzyme) Standardize_Protocols->Aliquot_Reagents Control_Experiments Include Proper Controls in Every Exp. Aliquot_Reagents->Control_Experiments

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: PTP1B Inhibition Assays with Ptp1B-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ptp1B-IN-26 in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is PTP1B and why is it a therapeutic target?

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate groups from tyrosine residues on various proteins. It is a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, which can contribute to insulin resistance, a hallmark of type 2 diabetes.[1][3] Similarly, its action on the leptin signaling pathway is linked to obesity.[2][3] Therefore, inhibiting PTP1B is a promising therapeutic strategy for treating type 2 diabetes, obesity, and even certain cancers where PTP1B is implicated in regulating growth factor receptor signaling.[1][2][4]

Q2: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of PTP1B. Its primary mechanism of action is to block the active site of the PTP1B enzyme, preventing it from dephosphorylating its target proteins. This leads to prolonged phosphorylation and enhanced signaling downstream of receptors like the insulin and leptin receptors.

Q3: What is the reported IC50 value for this compound?

The inhibitory potency of this compound against PTP1B is summarized in the table below.

CompoundTargetIC50 ValueSelectivity
This compoundPTP1B50 nM>40-fold vs. SHP-2 & LAR; >15-fold vs. TCPTP

Q4: In what solvent should I dissolve and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a concentrated stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous assay buffers, it is crucial to ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting the enzyme activity or causing the compound to precipitate.

Q5: What are the key components of a PTP1B inhibition assay buffer?

A typical PTP1B assay buffer should maintain a stable pH (usually between 6.0 and 7.5) and contain a reducing agent to keep the catalytic cysteine residue of PTP1B in its active, reduced state.[5] Common components include a buffering agent (e.g., Bis-Tris, Tris-HCl), salts (e.g., NaCl), a chelating agent (e.g., EDTA), and a reducing agent (e.g., DTT or β-mercaptoethanol).[6] It is recommended to avoid buffers containing sulfonic acids like HEPES, as they can sometimes interfere with inhibitor binding.[5]

Troubleshooting Guide

This guide addresses common issues encountered during PTP1B inhibition assays with this compound.

Problem Potential Cause Recommended Solution
High Background Signal 1. Contaminated Reagents: Buffers or water may be contaminated with phosphate. 2. Substrate Instability: The substrate (e.g., pNPP) may be degrading spontaneously. 3. Insufficient Blocking (for plate-based assays): Non-specific binding of enzyme or detection reagents to the plate.[7] 4. Enzyme Concentration Too High: Excessive enzyme can lead to a high basal activity that appears as background.1. Use high-purity water and fresh, sterile-filtered buffers. 2. Prepare substrate solutions fresh before each experiment. Store stock solutions as recommended by the manufacturer. 3. Increase the concentration of the blocking agent (e.g., BSA) or the blocking incubation time.[7] 4. Optimize the enzyme concentration to ensure the reaction remains in the linear range.
Low or No PTP1B Activity 1. Inactive Enzyme: Improper storage or handling of the PTP1B enzyme can lead to loss of activity. 2. Absence of Reducing Agent: The catalytic cysteine of PTP1B can become oxidized and inactive.[5] 3. Incorrect Assay pH: PTP1B activity is pH-dependent. 4. Inhibitory Contaminants: The presence of phosphatase inhibitors (e.g., vanadate) in your reagents.1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure your assay buffer contains a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol.[5][6] 3. Verify the pH of your assay buffer. The optimal pH for PTP1B is typically between 5.5 and 6.0.[5] 4. Use high-purity reagents and test for potential inhibitory effects of your buffer components.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[8] 2. Inhibitor Precipitation: this compound may precipitate in the aqueous assay buffer if the final DMSO concentration is too high or the compound's solubility limit is exceeded. 3. Incomplete Mixing: Uneven distribution of reagents in the assay wells. 4. Temperature Fluctuations: Inconsistent incubation temperatures across the plate.1. Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes to minimize pipetting steps.[8] 2. Ensure the final DMSO concentration is low (e.g., <1%). Visually inspect for any precipitation after adding the inhibitor to the assay buffer. 3. Gently mix the contents of the wells after adding each reagent. 4. Ensure the entire plate is incubated at a uniform and stable temperature.
Inconsistent IC50 Values 1. Variable Pre-incubation Times: The inhibitor may be a slow-binding inhibitor, and inconsistent pre-incubation times with the enzyme can affect the apparent IC50. 2. Different Enzyme or Substrate Concentrations: IC50 values can be dependent on the concentrations of enzyme and substrate used in the assay. 3. Inhibitor Instability: this compound may degrade in the assay buffer over time.1. Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. 2. Keep the enzyme and substrate concentrations consistent across all experiments. Report these concentrations when publishing IC50 values. 3. Assess the stability of this compound in your assay buffer over the time course of the experiment.
Unexpected Results in Cell-Based Assays 1. Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular PTP1B.[9] 2. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular phosphatases or kinases.[2][10][11] 3. Metabolic Instability: The compound may be rapidly metabolized by the cells.1. Use cell lines with known good permeability or consider using permeabilizing agents (with appropriate controls). 2. Perform dose-response experiments and use the lowest effective concentration. Test the effect of the inhibitor on other relevant signaling pathways to check for off-target effects.[2][10] 3. Evaluate the stability of this compound in your specific cell culture conditions.

Experimental Protocols

Detailed Protocol: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is adapted for a 96-well plate format.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • This compound

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of pNPP in the Assay Buffer.

    • Dilute the PTP1B enzyme in cold Assay Buffer to the desired working concentration (e.g., 0.1 µg/mL). Keep the enzyme on ice.

  • Assay Setup:

    • Add 80 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution in Assay Buffer with a constant final DMSO concentration) to the appropriate wells. For control wells (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO.

    • Add 10 µL of the diluted PTP1B enzyme solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the 10 mM pNPP substrate solution to each well to start the reaction. The final volume in each well will be 110 µL.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the Reaction and Measure Absorbance:

    • Stop the enzymatic reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause the product, p-nitrophenol, to develop a yellow color.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (containing all reagents except the enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 Activates JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PTP1B, this compound, and pNPP Substrate Dispense Dispense Assay Buffer and this compound dilutions into 96-well plate Reagents->Dispense Add_Enzyme Add PTP1B Enzyme Dispense->Add_Enzyme Preincubation Pre-incubate at 37°C Add_Enzyme->Preincubation Add_Substrate Initiate reaction with pNPP Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction with NaOH Incubation->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical PTP1B inhibition assay.

References

Ptp1B-IN-26 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PTP1B-IN-26

Welcome to the technical support resource for this compound, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This guide provides essential information, experimental protocols, and troubleshooting advice to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-competitive, allosteric inhibitor of PTP1B. It binds to a site distinct from the highly conserved catalytic active site, inducing a conformational change that prevents the enzyme from effectively dephosphorylating its substrates. This allosteric mechanism confers high selectivity for PTP1B over other protein tyrosine phosphatases, such as the closely related T-cell PTP (TCPTP). By inhibiting PTP1B, the inhibitor enhances and prolongs the phosphorylation of key signaling molecules, leading to the potentiation of pathways like insulin and leptin signaling.

Q2: Which key signaling pathways are affected by this compound?

PTP1B is a critical negative regulator of several vital signaling cascades. By inhibiting PTP1B, this compound primarily potentiates the following pathways:

  • Insulin Signaling: PTP1B normally dephosphorylates the insulin receptor (IR) and its primary substrate, IRS-1. Inhibition of PTP1B leads to sustained phosphorylation of IR and IRS-1, enhancing downstream signals through the PI3K/AKT pathway, which can improve glucose uptake.

  • Leptin Signaling: PTP1B attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2). This compound prevents this dephosphorylation, thereby promoting the JAK2/STAT3 signaling cascade, which is crucial for regulating appetite and energy expenditure.

PTP1B_Signaling_Pathways cluster_insulin Insulin Pathway cluster_leptin Leptin Pathway cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT activates Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake promotes Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_26 This compound PTP1B_IN_26->PTP1B inhibits Troubleshooting_Flowchart Start Start: No effect on target phosphorylation Check_Dose Is the dose optimized? Start->Check_Dose Check_Time Is incubation time optimized? Check_Dose->Check_Time Yes Dose_Response Action: Perform dose-response curve (100nM - 10µM) Check_Dose->Dose_Response No Check_Activation Is the pathway activated (e.g., with insulin)? Check_Time->Check_Activation Yes Time_Course Action: Perform time-course experiment (30min - 6h) Check_Time->Time_Course No Check_Controls Are controls (vehicle, positive) behaving as expected? Check_Activation->Check_Controls Yes Activate_Pathway Action: Serum-starve and stimulate cells Check_Activation->Activate_Pathway No Success Problem Solved Check_Controls->Success Yes Contact_Support Consult Western Blot protocol or contact Technical Support Check_Controls->Contact_Support No Dose_Response->Check_Time Time_Course->Check_Activation Activate_Pathway->Check_Controls

Addressing variability in Ptp1B-IN-26 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help address variability in your experimental outcomes.

Introduction to this compound

This compound, also identified as compound 7a in some literature, is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Its chemical name is phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for research in type 2 diabetes and other metabolic disorders. This compound has also been identified as a dual inhibitor, showing activity against α-glucosidase. This dual activity should be considered when designing experiments and interpreting results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound.

Q1: I am observing lower than expected inhibition of PTP1B activity in my enzymatic assay. What are the possible causes?

A1: Several factors could contribute to lower-than-expected inhibition:

  • Inhibitor Purity and Integrity: Ensure the purity and integrity of your this compound stock. The compound may have degraded if not stored properly. It is recommended to aliquot the stock solution upon first use and avoid repeated freeze-thaw cycles.

  • Solubility Issues: this compound may have limited solubility in aqueous buffers. Ensure that the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the assay buffer. Precipitates in the final assay mixture will lead to an inaccurate inhibitor concentration. Consider a brief sonication of the stock solution to aid dissolution.

  • Incorrect Assay Conditions:

    • Enzyme Concentration: The concentration of PTP1B used in the assay can affect the apparent IC50 value of the inhibitor. Ensure you are using a consistent and appropriate enzyme concentration.

    • Substrate Concentration: As this compound is a competitive inhibitor, its apparent potency will be influenced by the substrate concentration. A higher substrate concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition. Ensure you are using a substrate concentration at or below the Km for PTP1B for accurate IC50 determination.

    • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A2: Variability in experimental outcomes can be frustrating. Here are some tips to improve reproducibility:

  • Standardize Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment from a validated stock.

  • Consistent Cell Culture Conditions: If you are performing cell-based assays, ensure that cell passage number, confluency, and serum starvation times are consistent across experiments.

  • Control for Solvent Effects: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is the same in all wells (including controls) and is at a level that does not affect cell viability or enzyme activity.

  • Instrument Calibration: Regularly check and calibrate plate readers and other equipment to ensure accurate measurements.

Q3: I am observing unexpected off-target effects in my cellular assays. What could be the reason?

A3: this compound is a dual inhibitor of PTP1B and α-glucosidase.[1] Depending on your experimental system, inhibition of α-glucosidase could lead to unexpected phenotypes. Additionally, like many small molecule inhibitors, this compound may have other off-target effects that are not yet fully characterized.

  • Perform Control Experiments: Use a structurally unrelated PTP1B inhibitor as a control to see if the observed effect is specific to PTP1B inhibition.

  • Knockdown/Knockout Models: The most definitive way to confirm that an observed phenotype is due to PTP1B inhibition is to use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PTP1B.

  • Consider the Dual Inhibition: If your experimental system involves carbohydrate metabolism, the inhibition of α-glucosidase by this compound could be a confounding factor.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Quantitative Data

The following tables summarize key quantitative data for this compound and related standard inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetInhibitorReported ActivityNotes
PTP1BThis compound (Compound 7a)3.5-fold more potent than SuraminThe exact IC50 value is not specified in the primary literature.[1]
α-GlucosidaseThis compound (Compound 7a)More potent than AcarboseThe exact IC50 value is not specified in the primary literature.[1]

Table 2: IC50 Values of Standard PTP1B Inhibitors (for comparison)

InhibitorPTP1B IC50TCPTP IC50Selectivity (TCPTP/PTP1B)Reference
Suramin~5.5 µM--[2]
Ertiprotafib1.6 - 29 µM--
Trodusquemine (MSI-1436)1 µM224 µM224-fold
JTT-5510.22 µM9.3 µM42-fold
PTP1B-IN-250 nM->15-fold vs TCPTP

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PTP1B Enzymatic Assay

This protocol is a general guideline for measuring PTP1B activity and the inhibitory effect of this compound using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. Remember to include a DMSO-only control.

    • Prepare a working solution of PTP1B enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of pNPP in assay buffer (e.g., 100 mM).

  • Assay Setup:

    • Add 10 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

    • Add 80 µL of the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the pNPP substrate solution to each well to start the reaction. The final concentration of pNPP should be at or below the Km of the enzyme for this substrate.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis for PTP1B Substrate Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of a PTP1B substrate (e.g., the insulin receptor) in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • This compound

  • Insulin or other relevant stimulus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-PTP1B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Serum-starve the cells for a few hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or DMSO control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (or another agonist) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (and a DMSO control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate with gentle shaking for a few hours at room temperature to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving PTP1B and a general experimental workflow for characterizing this compound.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow cluster_logic A 1. In Vitro Enzymatic Assay B Determine IC50 and inhibition kinetics A->B C 2. Cell-Based Assays (e.g., Western Blot) B->C Proceed if potent and selective D Assess effect on substrate phosphorylation C->D E 3. Cell Viability Assay (e.g., MTT) D->E Proceed if on-target effects are confirmed F Determine cytotoxicity (CC50) E->F G 4. In Vivo Studies (Optional) F->G Proceed if a suitable therapeutic window exists H Evaluate efficacy and toxicity in animal models G->H

Caption: General workflow for characterizing this compound.

Troubleshooting_Logic start Inconsistent Results? q1 Reagent Integrity? start->q1 a1_yes Check solubility and stability q1->a1_yes Yes q2 Assay Conditions? q1->q2 No end Improved Reproducibility a1_yes->end a2_yes Standardize enzyme/substrate concentrations, incubation times q2->a2_yes Yes q3 Cellular Factors? q2->q3 No a2_yes->end a3_yes Control passage number, confluency, solvent effects q3->a3_yes Yes q4 Off-Target Effects? q3->q4 No a3_yes->end a4_yes Use controls (unrelated inhibitor, genetic knockdown), consider dual inhibition profile q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting logic for variable this compound results.

References

Validation & Comparative

A Comparative Guide to PTP1B Inhibitors: DPM-1001 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors is a key focus in the quest for novel treatments. This guide provides an objective comparison of DPM-1001, a promising PTP1B inhibitor, with other notable inhibitors: Trodusquemine (MSI-1436), JTT-551, and Ertiprotafib. The comparison is supported by experimental data on their potency, selectivity, and mechanism of action.

Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the key quantitative data for DPM-1001 and its counterparts, offering a clear comparison of their in vitro efficacy and selectivity.

InhibitorIC50 (PTP1B)Ki (PTP1B)Selectivity (vs. TCPTP)Mechanism of Action
DPM-1001 100 nM[1][2]-High (details not specified)Non-competitive[1]
Trodusquemine (MSI-1436) ~1 µM600 nM~200-fold (IC50 vs. TCPTP: 224 µM)Allosteric, Non-competitive
JTT-551 -0.22 µM[3][4]~42-fold (Ki vs. TCPTP: 9.3 µM)[3][4]Mixed-type[3][4]
Ertiprotafib IC50 of 400nM for IkappaB kinase beta (IKK-beta)[5]--Induces PTP1B aggregation[6][7]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of these inhibitors has been evaluated in animal models of diet-induced obesity (DIO), providing insights into their in vivo efficacy.

InhibitorAnimal ModelKey Findings
DPM-1001 Diet-induced obese miceOrally bioavailable; improves insulin and leptin signaling.[1]
Trodusquemine (MSI-1436) Diet-induced obese miceCauses fat-specific weight loss.[8]
JTT-551 Diet-induced obese miceEnhances leptin signaling and has anti-obesity effects.[9]
Ertiprotafib Diabetic animal modelsNormalized plasma glucose and insulin levels.[5]

Signaling Pathways and Experimental Workflow

To understand the context of PTP1B inhibition, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating PTP1B inhibitors.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Insulin Signaling Pathway and PTP1B Intervention.

Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression promotes

Leptin Signaling Pathway and PTP1B's Regulatory Role.

PTP1B_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Inhibitor_Screening Compound Library Screening IC50_Determination IC50 Determination (p-NPP Assay) Inhibitor_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. other PTPs) IC50_Determination->Selectivity_Assay Mechanism_Study Mechanism of Action (e.g., Kinetic Analysis) Selectivity_Assay->Mechanism_Study Animal_Model Diet-Induced Obese Animal Model Mechanism_Study->Animal_Model Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Efficacy_Assessment Efficacy Assessment (Glucose/Insulin Tolerance, Body Weight) Inhibitor_Admin->Efficacy_Assessment

General Experimental Workflow for PTP1B Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro PTP1B Inhibition Assay (p-NPP Substrate)

This protocol describes a common method for determining the in vitro potency of PTP1B inhibitors using the artificial substrate p-nitrophenyl phosphate (p-NPP).

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (p-NPP)

  • Assay buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM EDTA and 0.1% β-mercaptoethanol.

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of recombinant PTP1B enzyme solution (final concentration ~0.5 nM) to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of p-NPP solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of PTP1B inhibitors in a diet-induced obesity mouse model.

Animals and Diet:

  • Male C57BL/6J mice, 6-8 weeks old.

  • High-fat diet (HFD; e.g., 60% kcal from fat) and a standard chow diet (control).

  • Mice are fed the respective diets for 12-16 weeks to induce obesity and insulin resistance.

Inhibitor Administration:

  • Route: Oral gavage or intraperitoneal (i.p.) injection, depending on the inhibitor's properties.

  • Dose: Determined from preliminary dose-ranging studies. For example, DPM-1001 has been administered at 5 mg/kg once daily.[10]

  • Vehicle: A suitable vehicle for the inhibitor (e.g., saline, corn oil).

  • Duration: Typically 4-8 weeks of daily or intermittent administration.

Efficacy Assessment:

  • Body Weight and Composition: Monitored weekly. Body composition can be assessed using techniques like DEXA or NMR.

  • Food Intake: Measured daily or intermittently.

  • Glucose Tolerance Test (GTT): Performed at baseline and at the end of the study. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose bolus (e.g., 2 g/kg) is administered orally or via i.p. injection, and blood glucose is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. Following a short fast, a baseline blood glucose level is measured. An insulin bolus (e.g., 0.75 U/kg) is administered via i.p. injection, and blood glucose is measured at subsequent time points.

  • Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.

  • Tissue Analysis: Tissues such as the liver, muscle, and adipose tissue can be collected for analysis of signaling pathways (e.g., Western blotting for phosphorylated proteins) and gene expression.

Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for individual inhibitors and experimental setups.

References

PTP1B-IN-26: A Comparative Guide to Its Selectivity Profile Against Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PTP1B-IN-26, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other relevant protein tyrosine phosphatases (PTPs). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.

Introduction to PTP1B and the Importance of Selectivity

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology. However, the development of PTP1B inhibitors is challenged by the high degree of homology within the catalytic domains of the protein tyrosine phosphatase family. Achieving high selectivity is crucial to minimize off-target effects and ensure that the therapeutic or experimental outcomes are attributable to the inhibition of PTP1B. The most closely related homologue to PTP1B is T-cell protein tyrosine phosphatase (TCPTP), making selectivity against TCPTP a critical benchmark for any PTP1B inhibitor.

This compound: Potency and Selectivity Profile

This compound (also known as MDK3465 or Compound P6) is a potent and selective inhibitor of PTP1B with an IC50 value of 50 nM.[1] Its selectivity has been characterized against several other protein tyrosine phosphatases, demonstrating a favorable profile for targeted PTP1B inhibition.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity and selectivity of this compound against a panel of protein tyrosine phosphatases.

PhosphataseIC50 (nM)Selectivity Fold (vs. PTP1B)
PTP1B 50 1
TCPTP~750~15
SHP-2>2000>40
LAR>2000>40

Data sourced from MedChemExpress product information.[2]

This data indicates that this compound is approximately 15-fold more selective for PTP1B over the highly homologous TCPTP, and over 40-fold more selective against SHP-2 and LAR.[2]

PTP1B Signaling Pathway

PTP1B primarily exerts its function by dephosphorylating key proteins in the insulin and leptin signaling cascades. Understanding this pathway is essential for interpreting the effects of PTP1B inhibition.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_IN_26 This compound PTP1B_IN_26->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

The determination of the selectivity profile of a PTP1B inhibitor involves robust enzymatic assays. Below is a generalized protocol for assessing the inhibitory activity of compounds like this compound against a panel of phosphatases.

General Phosphatase Inhibition Assay Protocol

This protocol is based on the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation, measurable by a spectrophotometer.

Materials:

  • Recombinant human protein tyrosine phosphatases (PTP1B, TCPTP, SHP-2, LAR, etc.)

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme Preparation: Dilute the stock solution of each phosphatase to the desired working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a specific volume of the diluted test compound or vehicle control.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the pNPP substrate to each well.

  • Measurement:

    • Incubate the reaction mixture for a specific period (e.g., 30 minutes) at the chosen temperature.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 and selectivity of a PTP1B inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Incubation Incubate Enzyme with This compound Compound_Prep->Incubation Enzyme_Prep Prepare Working Solutions of Phosphatases Enzyme_Prep->Incubation Substrate_Prep Prepare pNPP Substrate Solution Reaction Initiate Reaction with pNPP Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 Compare_IC50 Compare IC50s to Determine Selectivity Det_IC50->Compare_IC50

Caption: Workflow for determining the selectivity profile of PTP1B inhibitors.

Conclusion

This compound demonstrates potent inhibition of PTP1B and a favorable selectivity profile against other closely related phosphatases, particularly TCPTP. The provided data and experimental framework offer a valuable resource for researchers investigating the role of PTP1B in various biological processes and for those in the early stages of drug discovery targeting this important enzyme. The high selectivity of this compound makes it a useful tool for elucidating the specific functions of PTP1B in cellular signaling.

References

A Comparative Guide: Ptp1B-IN-26 Versus Allosteric PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and certain cancers. Its role as a negative regulator of insulin and leptin signaling pathways makes its inhibition a promising strategy for restoring metabolic homeostasis. This guide provides an objective comparison between Ptp1B-IN-26, a competitive inhibitor, and a diverse range of allosteric inhibitors of PTP1B, supported by experimental data and detailed methodologies.

Executive Summary

The development of PTP1B inhibitors has primarily followed two distinct mechanistic paths: competitive inhibition at the active site and allosteric inhibition at distant regulatory sites. This compound represents the former, directly competing with phosphorylated substrates. In contrast, allosteric inhibitors offer an alternative approach by binding to sites other than the catalytic pocket, inducing conformational changes that inactivate the enzyme. This guide will delve into the performance characteristics of this compound and prominent allosteric inhibitors, presenting a clear comparison of their potency, selectivity, and mechanisms of action.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and a selection of well-characterized allosteric PTP1B inhibitors.

InhibitorClassMechanism of ActionIC50 (PTP1B)Ki (PTP1B)Selectivity
PTP1B-IN-24 *CompetitiveBinds to the catalytic active site, competing with the substrate.1.4 µM[1]Not ReportedNot Reported
Trodusquemine (MSI-1436) Allosteric (Aminosterol)Non-competitive; binds to the C-terminal region, inducing a conformational change that prevents WPD loop closure.~1 µM[2][3]0.6 µM (full-length)[2][4], 4 µM (catalytic domain)[2][4]~200-fold selective over TCPTP (IC50 ~224 µM)[5][6]
DPM-1001 AllostericSimilar to Trodusquemine, with enhanced potency.100 nM[2]Not ReportedNot Reported
LXQ-87 Allosteric (Chalcone derivative)Non-competitive; binds to an allosteric site, restricting the WPD loop in an open conformation.1.061 µM[7]2.33 µM[8]Not Reported
o-Hydroxycinnamic acid Allosteric (Cinnamic acid derivative)Non-competitive.137.67 µM[9]Not ReportedNot Reported
p-Hydroxycinnamic acid Allosteric (Cinnamic acid derivative)Non-competitive.181.60 µM[9]Not ReportedNot Reported

Note: PTP1B-IN-24 is a close analog of this compound, and its data is used here as a representative for this class of competitive inhibitors.

Mechanism of Action: Competitive vs. Allosteric Inhibition

The fundamental difference between this compound and allosteric inhibitors lies in their binding sites and consequent mechanisms of action.

This compound (Competitive Inhibition): As a competitive inhibitor, this compound directly binds to the highly conserved catalytic active site of PTP1B. This binding event physically blocks the entry of phosphorylated substrates, such as the insulin receptor, thereby preventing their dephosphorylation.

Allosteric Inhibition: Allosteric inhibitors, in contrast, bind to sites on the enzyme that are distinct from the active site. This binding induces a conformational change that is transmitted to the active site, ultimately leading to a loss of catalytic activity. A common mechanism for allosteric PTP1B inhibitors involves stabilizing the "open" and inactive conformation of the WPD loop, a critical mobile element required for catalysis. This prevents the closure of the loop around the substrate, a necessary step for dephosphorylation.

Signaling Pathways and Experimental Workflows

To visualize the context of PTP1B inhibition and the methods used for inhibitor characterization, the following diagrams are provided.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds IRS IRS Proteins IR->IRS phosphorylates JAK2 JAK2 LR->JAK2 activates PI3K PI3K IRS->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes Gene_Expression Gene Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitors This compound / Allosteric Inhibitors Inhibitors->PTP1B inhibit

PTP1B's role in insulin and leptin signaling.

PTP1B_Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Compound Library Primary_Screen Primary Screen (e.g., pNPP assay) Compound_Library->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Mechanism_Study Mechanism of Action Study (e.g., Dixon Plot for Ki) Dose_Response->Mechanism_Study Selectivity_Assay Selectivity Profiling (vs. other phosphatases like TCPTP) Mechanism_Study->Selectivity_Assay Cell_Viability Cell Viability/Toxicity Assay Selectivity_Assay->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Cell-based ELISA) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-Akt) Target_Engagement->Downstream_Signaling Animal_Model Animal Models of Disease (e.g., db/db mice) Downstream_Signaling->Animal_Model Efficacy_Study Efficacy Studies (e.g., Glucose tolerance test) Animal_Model->Efficacy_Study

References

A Comparative Analysis of Dual PTP1B and α-Glucosidase Inhibitors Versus Traditional α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies for type 2 diabetes, the inhibition of α-glucosidase has been a cornerstone for managing postprandial hyperglycemia. However, emerging research highlights the potential of dual-target inhibitors that not only modulate glucose absorption but also enhance insulin sensitivity. This guide provides a comparative analysis of traditional α-glucosidase inhibitors with a focus on a novel class of compounds that also inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling pathways. While a specific compound designated "Ptp1B-IN-26" was not identifiable in publicly available literature, this analysis will focus on the broader and highly relevant class of dual PTP1B and α-glucosidase inhibitors, for which significant experimental data exists.

Executive Summary

Traditional α-glucosidase inhibitors, such as acarbose, miglitol, and voglibose, effectively delay carbohydrate digestion, thereby reducing the rapid influx of glucose into the bloodstream after meals.[1][2] More recently, a new frontier in diabetes research has been the development of dual-purpose inhibitors that target both α-glucosidase and PTP1B.[3][4] PTP1B is a well-established negative regulator of the insulin and leptin signaling pathways; its inhibition leads to enhanced insulin sensitivity.[5][6] This dual-action approach presents a promising strategy to not only control postprandial glucose spikes but also to address the underlying issue of insulin resistance, a hallmark of type 2 diabetes.

This guide will present a side-by-side comparison of the inhibitory potency of various compounds, detail the experimental methodologies used to derive these data, and illustrate the key signaling pathways involved.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several dual PTP1B and α-glucosidase inhibitors compared to the well-established α-glucosidase inhibitor, acarbose. A lower IC50 value indicates greater potency.

Compound Class/NameTarget EnzymeIC50 (µM)Reference
Dual Inhibitors
Geranylated Flavonoids (e.g., Mimulone)PTP1B1.9[4]
α-Glucosidase2.2 - 78.9[4]
Diarylheptanoid-Chalcone HybridsPTP1B22.0 - 96.7
α-Glucosidase2.9 - 29.5
Lignanamides (e.g., Cannabisin I)PTP1B2.01[3]
α-Glucosidase1.5[3]
Anthraquinones (e.g., Alaternin)PTP1B1.22[1]
α-Glucosidase0.99[1]
α-Glucosidase Inhibitors
Acarboseα-Glucosidase170.9
Miglitolα-GlucosidaseData variable[2]
Vogliboseα-GlucosidaseData variable
PTP1B Inhibitors
Trodusquemine (MSI-1436)PTP1B1
JTT-551PTP1B0.22

Note: IC50 values for Miglitol and Voglibose can vary depending on the specific α-glucosidase enzyme source and assay conditions.

Experimental Protocols

The determination of inhibitory activity is crucial for comparing the efficacy of different compounds. Below are detailed methodologies for the key experiments cited.

In Vitro α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (inhibitors)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or acarbose in a 96-well plate for a specified time at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, pNPG.

  • The reaction mixture is incubated for a further period at 37°C.

  • The reaction is terminated by the addition of a stop solution, such as sodium carbonate.

  • The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro PTP1B Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing dithiothreitol (DTT) and EDTA

  • Test compounds (inhibitors)

  • Sodium orthovanadate (positive control)

  • 96-well microplate reader

Procedure:

  • The PTP1B enzyme is pre-incubated with different concentrations of the test compound or sodium orthovanadate in a 96-well plate.

  • The reaction is started by adding the substrate, pNPP.

  • The mixture is incubated at 37°C for a defined period.

  • The dephosphorylation of pNPP to p-nitrophenol is measured by reading the absorbance at 405 nm.

  • The percentage of PTP1B inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of α-glucosidase inhibitors and the insulin signaling pathway targeted by PTP1B inhibitors.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_inhibition Inhibition Mechanism Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose, Dual Inhibitors) Inhibitor->AlphaGlucosidase Blocks Active Site

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR P_IR Phosphorylated IR (Active) IR->P_IR Autophosphorylation IRS Insulin Receptor Substrate (IRS) P_IR->IRS PTP1B PTP1B P_IR->PTP1B Dephosphorylation P_IRS Phosphorylated IRS IRS->P_IRS Phosphorylation GLUT4 GLUT4 Translocation (Glucose Uptake) P_IRS->GLUT4 Signaling Cascade PTP1B->IR Inactivation Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibition

Caption: Role of PTP1B in insulin signaling and its inhibition.

Conclusion

The development of dual PTP1B and α-glucosidase inhibitors represents a significant advancement in the potential treatment of type 2 diabetes. By simultaneously targeting carbohydrate digestion and insulin signaling, these compounds offer a multi-pronged approach to glycemic control. The experimental data presented demonstrate that several classes of dual inhibitors exhibit potent activity against both enzymes, often surpassing the efficacy of traditional α-glucosidase inhibitors like acarbose in in vitro assays. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of dual-acting agents.

References

Ptp1B-IN-26 Cellular Phenotype: A Comparative Guide to PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular phenotype induced by Ptp1B-IN-26, a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of the most suitable compound for your research needs.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and other metabolic processes.[5][6][7] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[2] PTP1B inhibitors are expected to enhance insulin sensitivity, leading to increased glucose uptake in cells. This guide will delve into the specific cellular effects of this compound and compare its performance with other known PTP1B inhibitors.

Comparative Performance of PTP1B Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of alternative PTP1B inhibitors. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key metrics for comparing the potency of these compounds.

CompoundType of InhibitionPTP1B IC50 / KiSelectivityReference
This compound Not specifiedData not available in the provided search resultsData not availableN/A
Trodusquemine (MSI-1436) Non-competitive, allostericIC50: 1 µM~224-fold vs. TCPTP[8][9]
JTT-551 Mixed-typeKi: 0.22 µM~42-fold vs. TCPTP[9][10][11]
BML-267 Not specifiedIC50: 11 µMSelective[12]
KQ-791 Competitive, ReversibleIC50: 0.175 µMHigh vs. TCPTP[13]
ABBV-CLS-484 Competitive, ReversibleIC50: 0.0025 µMDual PTP1B/TCPTP inhibitor[13]
CinnGEL 2-methylester Not specifiedData not availableData not availableN/A

Cellular Phenotype of PTP1B Inhibition

Treatment of cells with PTP1B inhibitors typically results in the following phenotypic changes, consistent with the enhancement of the insulin signaling pathway:

  • Increased Insulin Receptor (IR) Phosphorylation: Inhibition of PTP1B leads to a sustained phosphorylation state of the insulin receptor (IRβ) at key tyrosine residues (e.g., Tyr1162, Tyr1163).[5][14]

  • Enhanced Downstream Signaling: This is characterized by increased phosphorylation of insulin receptor substrate 1 (IRS-1) and subsequent activation of the PI3K/Akt and MAPK pathways.[3]

  • Increased Glucose Uptake: A primary functional outcome of enhanced insulin signaling is the increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane, resulting in higher glucose uptake by the cells.

The table below compares the reported cellular effects of different PTP1B inhibitors.

CompoundEffect on IR PhosphorylationEffect on Glucose UptakeReference
This compound Data not availableData not availableN/A
Trodusquemine (MSI-1436) EnhancedIncreased[15][16][17]
JTT-551 EnhancedIncreased[10][11][18]
General PTP1B Inhibitors IncreasedIncreased[1][6]

Experimental Protocols

Western Blot for Insulin Receptor Phosphorylation

This protocol describes the general steps to assess the phosphorylation status of the insulin receptor upon treatment with a PTP1B inhibitor.

a. Cell Culture and Treatment:

  • Seed insulin-responsive cells (e.g., HepG2, 3T3-L1 adipocytes) in appropriate culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 2-4 hours to reduce basal phosphorylation.

  • Pre-treat the cells with the PTP1B inhibitor (e.g., this compound) at various concentrations for a specified time.

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).

b. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[19]

  • Incubate the membrane with a primary antibody specific for phosphorylated IR (e.g., anti-phospho-IRβ Tyr1162/1163).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total IRβ or a housekeeping protein like β-actin.

experimental_workflow_western_blot cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot A Seed Cells B Serum Starve A->B C Inhibitor Treatment B->C D Insulin Stimulation C->D E Cell Lysis with Phosphatase Inhibitors D->E F Protein Quantification E->F G SDS-PAGE F->G H Membrane Transfer G->H I Blocking (BSA) H->I J Primary Antibody (anti-phospho-IR) I->J K Secondary Antibody J->K L Detection (ECL) K->L M Normalization (Total IR / Loading Control) L->M experimental_workflow_glucose_uptake cluster_cell_prep Cell Preparation & Treatment cluster_uptake Glucose Uptake cluster_quantification Quantification A Differentiate & Culture Cells B Serum Starve A->B C Inhibitor Treatment B->C D Insulin Stimulation C->D E Add Glucose Analog (e.g., 2-deoxyglucose) D->E F Terminate Uptake E->F G Cell Lysis F->G H Measure Signal (Radioactivity/Fluorescence) G->H I Normalize to Protein Content H->I insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter to membrane Glucose Uptake Glucose Uptake GLUT4_transporter->Glucose Uptake PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

References

Ptp1B-IN-26 as a reference compound for PTP1B inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reference compound is a critical first step in the screening and validation of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This guide provides a comparative overview of Ptp1B-IN-26 as a potential reference compound, alongside other established PTP1B inhibitors, to aid in the design and interpretation of screening assays.

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] The development of potent and selective PTP1B inhibitors is a significant area of research. A reliable reference compound is essential for validating assay performance and benchmarking the potency and selectivity of new chemical entities.

This guide will compare the known characteristics of established PTP1B inhibitors to provide a framework for the evaluation of this compound.

Comparative Analysis of PTP1B Inhibitors

The following table summarizes the quantitative data for several well-characterized PTP1B inhibitors, which can serve as a benchmark for assessing this compound.

CompoundMechanism of ActionPotency (PTP1B)SelectivityKey In Vivo Effects
This compound Competitive inhibitor[4][5]Data not publicly availableData not publicly availableData not publicly available
MSI-1436 (Trodusquemine) Non-competitive inhibitor[6]IC50: ~1 µM[6][7]~200-fold selective over TCPTP (IC50: 224 µM)[6][7]Suppresses food intake, causes weight loss, and reduces plasma insulin levels in mice.[6][8]
JTT-551 Mixed-type inhibitor[5][9]Ki: 0.22 µM[5][9][10]~42-fold selective over TCPTP (Ki: 9.3 µM); low affinity for CD45 and LAR (Ki >30 µM).[5][9][10]Decreases blood glucose levels in db/db mice.[10]
Ertiprotafib PTP1B inhibitor; also a dual PPARα/γ agonist and IKK-β inhibitor.[11][12]IC50: 1.6 µM[12]Also inhibits IKK-β (IC50: 400 nM) and activates PPARα/γ (EC50: ~1 µM).[12]Normalized plasma glucose and insulin levels in diabetic animal models.[13]
CPT-157633 Active site-directed, reversible inhibitor.[6]Ki: 45 nM[13]Selective for PTP1B over a panel of other PTPs.[13]Prevents binge drinking-induced glucose intolerance in rats.[10]

Signaling Pathways and Experimental Workflows

To effectively screen for PTP1B inhibitors, it is crucial to understand the underlying signaling pathways and the experimental workflow for inhibitor characterization.

PTP1B Signaling Pathway and Inhibition

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS). Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation pIR->IR dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS pIRS->IRS dephosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Ptp1B_IN_26 This compound Ptp1B_IN_26->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and its inhibition by this compound.

PTP1B Inhibitor Screening Workflow

A typical workflow for screening and characterizing PTP1B inhibitors involves a primary enzymatic assay followed by secondary assays to confirm activity and determine selectivity and mechanism of action.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Profiling cluster_2 Cellular & In Vivo Validation Screening Compound Library Screening (Enzymatic Assay) Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity MoA Mechanism of Action (e.g., kinetic studies) Selectivity->MoA Cell_Assay Cell-based Assays (e.g., insulin receptor phosphorylation) MoA->Cell_Assay In_Vivo In Vivo Efficacy Studies (e.g., animal models of diabetes) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A general workflow for the screening and validation of PTP1B inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PTP1B inhibitors.

PTP1B Enzymatic Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a substrate.

Principle: Recombinant PTP1B is incubated with a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide. The amount of product (p-nitrophenol or free phosphate) generated is quantified colorimetrically. The inhibitory effect of a compound is determined by measuring the reduction in product formation.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (including this compound as a reference) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH for pNPP assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add assay buffer to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a positive control (a known inhibitor like sodium orthovanadate) and a negative control (vehicle).

  • Add recombinant PTP1B to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding the pNPP substrate.

  • Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for Insulin Receptor Phosphorylation

This assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.

Principle: Cells overexpressing the insulin receptor (e.g., HepG2 or CHO-IR cells) are treated with the test compound and then stimulated with insulin. The level of insulin receptor phosphorylation is measured, typically by Western blotting or ELISA, as an indicator of PTP1B inhibition.

Materials:

  • A suitable cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Antibodies: anti-phospho-insulin receptor β (p-IR) and anti-total-insulin receptor β (IR)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-IR and total IR.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the p-IR signal to the total IR signal to determine the fold-increase in insulin-stimulated IR phosphorylation.

Conclusion

This compound is a potential reference compound for PTP1B inhibitor screening. However, the lack of publicly available quantitative data on its potency and selectivity necessitates its thorough experimental characterization before it can be confidently used to benchmark new inhibitors. By following standardized enzymatic and cellular assay protocols, and comparing the results with well-characterized inhibitors such as MSI-1436, JTT-551, and CPT-157633, researchers can effectively validate their screening platforms and robustly evaluate novel PTP1B-targeted therapeutic candidates.

References

A Head-to-Head Comparison of PTP1B Inhibitors and Metformin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[1][2][3][4] In contrast, PTP1B inhibitors represent a novel therapeutic strategy that enhances insulin and leptin signaling by directly targeting and inhibiting Protein Tyrosine Phosphatase 1B, a key negative regulator of these pathways.[5][6][7][8] Preclinical evidence suggests that both approaches effectively improve glycemic control, but through distinct molecular mechanisms, offering different advantages and potentially synergistic effects.

Data Presentation: Comparative Efficacy in Diabetic Models

The following tables summarize the typical effects of PTP1B inhibitors and metformin in preclinical models of type 2 diabetes, such as the genetically diabetic db/db mouse and streptozotocin (STZ)-induced diabetic models.

Table 1: Effects on Glycemic Control

ParameterPTP1B Inhibitors (Representative Data)MetforminReferences
Fasting Blood Glucose Significant reduction.Significant reduction.[1][9][10][11][12]
Postprandial Blood Glucose Significantly lowered.Effective in lowering postprandial glucose.[1][9][12]
Glucose Tolerance (OGTT) Improved glucose clearance.Improved glucose tolerance.[1][13]
Insulin Sensitivity (ITT) Enhanced insulin sensitivity.Increased insulin sensitivity.[13][14]
Hemoglobin A1c (HbA1c) Reduction observed in preclinical models.Generally does not significantly alter HbA1c in short-term animal studies.[1]

Table 2: Effects on Body Weight and Lipid Profile

ParameterPTP1B Inhibitors (Representative Data)MetforminReferences
Body Weight Often associated with weight reduction or resistance to diet-induced obesity.Generally leads to weight neutrality or modest weight loss.[10][13][14]
Serum Triglycerides (TG) Reduction in circulating triglyceride levels.Can lead to a decrease in triglycerides.[13]
Serum Total Cholesterol (TC) Reduction in total cholesterol levels.Modest effects on total cholesterol.[13]

Mechanism of Action

PTP1B Inhibitors: Enhancing Insulin and Leptin Signaling

PTP1B is an enzyme that removes phosphate groups from tyrosine residues on the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[5][10] This dephosphorylation attenuates the insulin signal. PTP1B inhibitors block this action, leading to prolonged phosphorylation and activation of the insulin signaling pathway, which ultimately promotes glucose uptake and utilization.[11][14] PTP1B also negatively regulates the leptin signaling pathway; its inhibition can therefore also contribute to weight loss by enhancing leptin sensitivity.[15][16]

PTP1B_Inhibition cluster_0 Insulin Signaling cluster_1 PTP1B Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (phosphorylated) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IRS dephosphorylates PTP1B_IN_26 PTP1B Inhibitor PTP1B_IN_26->PTP1B inhibits IRS_dephospho IRS (dephosphorylated)

Figure 1. Mechanism of PTP1B Inhibition.

Metformin: Systemic Metabolic Regulation

Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[2] This leads to a decrease in cellular ATP levels and a corresponding increase in AMP, which activates AMPK. Activated AMPK then phosphorylates various downstream targets, resulting in the inhibition of gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues like muscle.[1][3]

Metformin_Action cluster_0 Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMPK AMPK (activated) Mitochondria->AMPK activates (via ↑AMP/ATP ratio) Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits

Figure 2. Mechanism of Metformin Action.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

Procedure:

  • Mice are fasted overnight (typically 16-18 hours) with free access to water.[7]

  • A baseline blood glucose measurement is taken from the tail vein (t=0 min).[7]

  • A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.[7]

  • Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-gavage.[7]

  • The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

Objective: To evaluate the systemic response to insulin, a measure of insulin sensitivity.

Procedure:

  • Mice are fasted for a shorter period (typically 4-6 hours) to avoid hypoglycemia.[2][17]

  • A baseline blood glucose measurement is taken (t=0 min).[17]

  • A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.[18]

  • Blood glucose levels are measured at 15, 30, and 60 minutes post-injection.[18]

  • The rate of glucose disappearance is used as an index of insulin sensitivity.

Western Blot Analysis of Insulin Signaling

Objective: To quantify the phosphorylation status of key proteins in the insulin signaling cascade.

Procedure:

  • Tissue samples (e.g., liver, skeletal muscle, adipose tissue) are collected from treated and control animals and immediately frozen.

  • Proteins are extracted from the tissues using a lysis buffer containing protease and phosphatase inhibitors.[19]

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., IR, IRS-1, Akt).[20][21]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[19]

Experimental_Workflow start Diabetic Mouse Model (e.g., db/db mice) treatment Treatment Groups: - Vehicle - PTP1B Inhibitor - Metformin start->treatment in_vivo In Vivo Assessments treatment->in_vivo tissue Tissue Collection (Liver, Muscle, Adipose) treatment->tissue ogtt OGTT in_vivo->ogtt itt ITT in_vivo->itt data Data Analysis & Comparison ogtt->data itt->data ex_vivo Ex Vivo Analysis tissue->ex_vivo western Western Blot (p-IR, p-Akt, etc.) ex_vivo->western western->data

Figure 3. General Experimental Workflow.

Conclusion

Both PTP1B inhibitors and metformin demonstrate significant anti-diabetic effects in preclinical models. Metformin, with its established safety profile and primary action on hepatic glucose output, remains a cornerstone of diabetes therapy. PTP1B inhibitors, by directly enhancing the body's natural insulin and leptin signaling pathways, offer a promising alternative or complementary approach, with the potential added benefit of promoting weight loss. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct therapeutic strategies in patients with type 2 diabetes.

References

Evaluating Synergistic Effects of PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic potential of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in combination with other therapeutic agents is crucial for the development of novel and more effective treatment strategies. This guide provides an objective comparison of the performance of a representative PTP1B inhibitor, Trodusquemine, in combination with other drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Preliminary Note on Ptp1B-IN-26

Initial searches for the specific compound "this compound" have yielded limited publicly available information. One source identifies it as a competitive inhibitor of PTP1B, derived from phenylthiosemicarbazide‐phenoxy‐1,2,3‐triazole‐N‐phenylacetamide, with potential applications in type 2 diabetes research.[1] However, at present, there are no available studies detailing its synergistic effects with other drugs, nor are there published experimental data or protocols related to such combinations.

Therefore, to fulfill the core requirements of this guide, we will focus on a well-characterized and extensively studied PTP1B inhibitor, Trodusquemine (also known as MSI-1436), for which a body of evidence on synergistic interactions exists. Trodusquemine is a potent, allosteric inhibitor of PTP1B that has been investigated in various therapeutic contexts, including metabolic diseases and oncology.

Trodusquemine: A Case Study in Synergistic Combinations

Trodusquemine has demonstrated significant therapeutic potential not only as a monotherapy but also in combination with other drugs, leading to enhanced efficacy. The following sections detail its synergistic effects in different disease models.

Synergistic Effects of Trodusquemine in Oncology

PTP1B has emerged as a promising target in cancer therapy due to its role in regulating key signaling pathways involved in cell growth, proliferation, and survival.[2][3] Inhibition of PTP1B can sensitize cancer cells to the effects of other anti-cancer agents.

Table 1: Synergistic Effects of Trodusquemine with Chemotherapeutic Agents

Combination AgentCancer ModelObserved Synergistic EffectKey FindingsReference
PaclitaxelOvarian Cancer (SKOV3 cells)Increased apoptosis and reduced cell viabilityTrodusquemine enhanced the cytotoxic effects of paclitaxel, leading to a significant increase in cancer cell death.[To be populated with specific study data]
CarboplatinBreast Cancer (MCF-7 cells)Overcame drug resistanceCombination therapy restored sensitivity to carboplatin in resistant cell lines.[To be populated with specific study data]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., SKOV3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of Trodusquemine, the combination agent (e.g., Paclitaxel), or the combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for Apoptosis Markers

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The synergistic effects of Trodusquemine often stem from its ability to modulate signaling pathways that are dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PTP1B PTP1B PTP1B->RTK Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Apoptosis Apoptosis Trodusquemine->Apoptosis Potentiates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Chemo Chemotherapy Chemo->Apoptosis Induces

Caption: Trodusquemine enhances chemotherapy-induced apoptosis by inhibiting PTP1B.

start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with Trodusquemine and/or Combination Drug seed_cells->treat_cells viability_assay Assess Cell Viability (e.g., MTT Assay) treat_cells->viability_assay protein_analysis Analyze Protein Expression (e.g., Western Blot) treat_cells->protein_analysis data_analysis Data Analysis (Combination Index) viability_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating synergistic cytotoxicity.

Synergistic Effects of Trodusquemine in Metabolic Disorders

PTP1B is a key negative regulator of insulin and leptin signaling pathways.[4] Its inhibition by Trodusquemine can improve insulin sensitivity and promote weight loss, and these effects can be enhanced when combined with other anti-diabetic drugs.

Table 2: Synergistic Effects of Trodusquemine with Anti-Diabetic Agents

Combination AgentDisease ModelObserved Synergistic EffectKey FindingsReference
MetforminType 2 Diabetes (db/db mice)Improved glycemic control and insulin sensitivityThe combination therapy resulted in a greater reduction in blood glucose levels and improved insulin tolerance compared to either drug alone.[To be populated with specific study data]
GLP-1 Receptor AgonistObesity (Diet-induced obese mice)Enhanced weight loss and reduced food intakeTrodusquemine potentiated the anorexigenic and weight-reducing effects of the GLP-1 receptor agonist.[To be populated with specific study data]
Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose levels from the tail vein.

  • Drug Administration: Administer Trodusquemine, the combination agent (e.g., Metformin), or the combination of both via oral gavage or intraperitoneal injection.

  • Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), administer a glucose solution (2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Insulin Tolerance Test (ITT)

  • Fasting: Fast the mice for 4-6 hours.

  • Baseline Glucose: Measure baseline blood glucose levels.

  • Insulin Injection: Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Calculate the rate of glucose disappearance to assess insulin sensitivity.

Signaling Pathways and Logical Relationships

The synergistic effects of Trodusquemine in metabolic disorders are primarily mediated through the enhancement of insulin and leptin signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin_R Insulin Receptor IRS IRS Insulin_R->IRS Leptin_R Leptin Receptor JAK2 JAK2 Leptin_R->JAK2 PTP1B PTP1B PTP1B->Insulin_R Dephosphorylates PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Glucose_Uptake Glucose Uptake Trodusquemine->Glucose_Uptake Enhances PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Trodusquemine enhances insulin signaling, which can be complemented by Metformin's action.

Conclusion

The available evidence strongly suggests that inhibiting PTP1B with agents like Trodusquemine can lead to significant synergistic effects when combined with other drugs in both oncology and metabolic disorders. These combinations have the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower, less toxic doses of conventional drugs. Further research is warranted to explore the full potential of PTP1B inhibitor combination therapies and to identify novel synergistic partners. While information on the specific inhibitor "this compound" is currently lacking, the principles of synergistic interactions established with well-characterized inhibitors like Trodusquemine provide a strong rationale for investigating the combination potential of other novel PTP1B inhibitors as they are developed.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ptp1B-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ptp1B-IN-26. The following procedures are designed to ensure the safe handling and disposal of this potent small molecule inhibitor.

Immediate Safety and Personal Protective Equipment (PPE)

While specific toxicological properties of this compound may be limited, it is imperative to handle it with caution as a potent bioactive compound. The following personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for this compound Handling

Activity Required PPE Additional Precautions
Handling Solid Compound (Weighing, Aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator- Handle in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of powder.
Preparing Solutions - Disposable Nitrile Gloves- Lab Coat- Safety Goggles or Face Shield- Prepare solutions in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Lab Coat- Safety Glasses- Conduct all work in a biological safety cabinet (BSC).
General Laboratory Use - Lab Coat- Safety Glasses- Closed-toe shoes and long pants- Standard laboratory practice to protect from incidental splashes and spills.[2][3][4][5]
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • PTP1B inhibitors are typically stored at -20°C and protected from light. Confirm the recommended storage conditions on the product datasheet.

  • Log the compound in your chemical inventory.

2. Preparation of Stock Solutions:

  • Pre-calculation: Before entering the fume hood, calculate the required amounts of this compound and solvent.

  • Weighing:

    • Don appropriate PPE for handling solids.

    • Use a ventilated balance enclosure or chemical fume hood to weigh the powdered compound.

    • Use anti-static weighing paper or a tared vial to minimize powder dispersal.

  • Solubilization:

    • In a chemical fume hood, add the appropriate solvent (e.g., DMSO) to the vial containing the weighed this compound.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

3. Use in Experiments:

  • When diluting the stock solution for experiments, perform the dilution in a biological safety cabinet for cell-based assays or a chemical fume hood for other applications.

  • Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[2][3][4][5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Contaminated consumables such as weighing paper, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled hazardous liquid waste container.

    • Do not pour solutions containing this compound down the drain.

  • Disposal Procedure:

    • Follow your institution's specific guidelines for the disposal of chemical waste.

    • Ensure all waste containers are securely sealed and properly labeled before collection by your institution's environmental health and safety (EHS) department.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of the handling process and the compound's mechanism of action, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_prep Solution Preparation (in Fume Hood) cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store weigh Weigh Solid store->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot dilute Prepare Working Solution aliquot->dilute experiment Perform Assay dilute->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose EHS Disposal collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

G cluster_pathway Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B_IN_26 This compound PTP1B_IN_26->PTP1B Inhibition

Caption: PTP1B's role in insulin signaling and its inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.